Product packaging for PQCA(Cat. No.:)

PQCA

Cat. No.: B1677984
M. Wt: 388.4 g/mol
InChI Key: RJTJRVASUFIDQM-UHFFFAOYSA-N
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Description

PQCA is a chemical compound provided as a high-purity solid for research and development purposes. In laboratory settings, this compound is primarily investigated as a synthetic precursor or ligand in coordination chemistry. Researchers utilize this compound in the development of novel metal complexes, where its molecular structure can influence the properties and catalytic activity of the resulting material . These complexes are of significant interest for applications such as transfer hydrogenation catalysis, a process important for the reduction of ketones and other substrates . Studies focus on understanding the structure-activity relationships that make such compounds valuable tools in synthetic chemistry. This product is intended for use in controlled laboratory research by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4O3 B1677984 PQCA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJRVASUFIDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Positive Allosteric Modulators and Pharmacological Chaperones of β-Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the mechanism of action of small molecule positive allosteric modulators (PAMs) and pharmacological chaperones (PCs) of β-glucocerebrosidase (GCase). These molecules represent a promising therapeutic strategy for synucleinopathies such as Parkinson's disease and Gaucher disease, which are characterized by dysfunction of the GCase enzyme.

Introduction to β-Glucocerebrosidase (GCase) and Its Role in Disease

β-Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, can lead to reduced enzyme activity.[2] This deficiency results in the accumulation of glucosylceramide in lysosomes, a hallmark of Gaucher disease.[2] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease.[2] The accumulation of α-synuclein, a key pathological feature of Parkinson's disease, is thought to be exacerbated by GCase dysfunction, creating a bidirectional pathogenic loop.

Core Mechanism of Action: Enhancing GCase Function

Positive allosteric modulators and pharmacological chaperones are small molecules designed to rescue the function of deficient GCase. While their specific interactions with the enzyme may differ, their overarching mechanism converges on enhancing the enzymatic activity of GCase within the lysosome.

Pharmacological Chaperones (PCs): These molecules are often reversible, competitive inhibitors that bind to the active site of GCase in the endoplasmic reticulum (ER). This binding stabilizes the correctly folded conformation of the mutant enzyme, preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized GCase can then traffic to the lysosome. For the enzyme to be active in the lysosome, the chaperone must dissociate, allowing the substrate to bind.

Positive Allosteric Modulators (PAMs): These molecules bind to a site on the GCase enzyme distinct from the active site, known as an allosteric site.[3] This binding induces a conformational change in the enzyme that enhances its catalytic activity. A key advantage of PAMs is that they are non-competitive with the natural substrate, meaning they can enhance enzyme function without interfering with substrate binding. Some PAMs have also been shown to promote the dimerization of GCase, which may contribute to its stability and activity.[3]

Signaling Pathways and Cellular Consequences

The enhancement of GCase activity by PAMs and PCs has several beneficial downstream effects at the cellular level.

  • Improved Lysosomal Function: By restoring GCase activity, these molecules promote the clearance of glucosylceramide, thereby restoring normal lysosomal function.

  • Reduction of α-Synuclein Aggregates: A functional lysosomal system is crucial for the degradation of misfolded proteins like α-synuclein. By improving lysosomal health, GCase modulators can enhance the clearance of toxic α-synuclein oligomers and aggregates.

  • Reduced ER Stress: The accumulation of misfolded GCase in the ER can trigger the unfolded protein response (UPR) and lead to chronic ER stress. By facilitating the proper folding and trafficking of GCase, these small molecules can alleviate this stress.[1]

  • Neuroprotection: The culmination of these effects is a reduction in cellular toxicity and neuroinflammation, ultimately leading to neuroprotection in models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for representative GCase modulators.

Table 1: In Vitro Efficacy of GCase Modulators

CompoundTypeEC50 (µM)Target GCase MutantFold Increase in GCase ActivityReference
Ambroxol PC15N370S, L444P1.5 - 2.5[4]
GT-02287 PAM0.1L444P~2[1]
GT-02329 PAM0.2N370S~1.8[1]
JZ-4109 Modulator0.5N370SNot specified[3]

Table 2: Biophysical Characterization of GCase Modulator Binding

CompoundMethodBinding SiteEffect on Thermal Stability (ΔTm)Reference
GT-02287 Cellular Thermal Shift AssayAllosteric> 1 °C[1]
GT-02329 Cellular Thermal Shift AssayAllosteric> 1 °C[1]
JZ-5029 (covalent analog) X-ray CrystallographyAllosteric (Lys346)Not specified[3]

Detailed Experimental Protocols

5.1. GCase Activity Assay in Patient-Derived Fibroblasts

  • Cell Culture: Culture patient-derived fibroblasts with specific GBA1 mutations (e.g., N370S, L444P) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.

  • Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the test compound for 72 hours.

  • Cell Lysis: Wash cells with PBS and lyse with a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.

  • Enzymatic Reaction: Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to the cell lysates and incubate at 37°C for 1 hour.

  • Fluorescence Measurement: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4). Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader with excitation at 365 nm and emission at 445 nm.

  • Data Analysis: Normalize the fluorescence readings to the total protein concentration in each well, determined by a BCA assay. Calculate the fold increase in GCase activity relative to vehicle-treated cells.

5.2. Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or vehicle for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Protein Analysis: Analyze the amount of soluble GCase in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble GCase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and protein stabilization.

Visualization of Pathways and Workflows

GCase_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase ERAD ERAD Misfolded GCase->ERAD Degradation Folded GCase Folded GCase Misfolded GCase->Folded GCase Correct Folding Active GCase Active GCase Folded GCase->Active GCase Trafficking PC Pharmacological Chaperone PC->Misfolded GCase Binds & Stabilizes PAM Positive Allosteric Modulator PAM->Active GCase Binds & Enhances Activity Glucosylceramide Glucosylceramide Active GCase->Glucosylceramide Hydrolysis Alpha-synuclein Alpha-synuclein Active GCase->Alpha-synuclein Promotes Degradation Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose Degraded Alpha-synuclein Degraded Alpha-synuclein Alpha-synuclein->Degraded Alpha-synuclein

Caption: Mechanism of GCase modulation by PCs and PAMs.

CETSA_Workflow Intact Cells Intact Cells Treat with Compound Treat with Compound Intact Cells->Treat with Compound Heat to Various Temperatures Heat to Various Temperatures Treat with Compound->Heat to Various Temperatures Lyse Cells Lyse Cells Heat to Various Temperatures->Lyse Cells Centrifuge Centrifuge Lyse Cells->Centrifuge Separate Soluble & Precipitated Protein Separate Soluble & Precipitated Protein Centrifuge->Separate Soluble & Precipitated Protein Analyze Soluble GCase Analyze Soluble GCase Separate Soluble & Precipitated Protein->Analyze Soluble GCase Plot Melting Curve Plot Melting Curve Analyze Soluble GCase->Plot Melting Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

discovery and synthesis of PQCA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Quinoline Carboxamide-Based GPR88 Agonists

Abstract

Introduction to GPR88 as a Therapeutic Target

G protein-coupled receptor 88 (GPR88) is an orphan GPCR, meaning its endogenous ligand has not yet been identified. It is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[1][2][3] Preclinical studies using knockout mice have implicated GPR88 in a variety of CNS functions, including motor control, learning and memory, and the modulation of dopamine signaling.[1][2] Consequently, GPR88 has emerged as a compelling target for the development of novel therapeutics for conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[2][4] The development of potent and selective small molecule agonists for GPR88 is a key strategy to validate its therapeutic potential. These agonists typically act by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels through their coupling to Gαi/o proteins.[2]

Discovery of Quinoline Carboxamide-Based GPR88 Agonists

The discovery of novel GPR88 agonists often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hit" compounds. These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

A common scaffold identified for GPR88 agonism is the quinoline carboxamide core. The general structure-activity relationship (SAR) for this class of compounds suggests that modifications at various positions of the quinoline ring and the carboxamide substituent can significantly impact biological activity.

Key Structural Motifs and SAR

Based on available literature for similar GPR88 agonists, several structural features are often crucial for potent agonistic activity:

  • Quinoline Core: The quinoline scaffold serves as a rigid framework to orient the other functional groups. Substitutions on the quinoline ring can influence potency and metabolic stability.

  • Carboxamide Linker: The carboxamide group is a common feature in many GPR88 agonists and is likely involved in key hydrogen bonding interactions with the receptor.

  • Aromatic and Heterocyclic Moieties: The presence of various aromatic and heterocyclic groups, such as the phenyl-1,3,4-oxadiazole moiety in the requested compound structure, often contributes to the overall potency and can be optimized to fine-tune the electronic and steric properties of the molecule.

Synthesis of Quinoline Carboxamide Derivatives

The synthesis of quinoline carboxamide derivatives typically follows a convergent approach where the quinoline carboxylic acid core and the desired amine are prepared separately and then coupled in the final steps. While a specific protocol for "PQCA" is not available, a representative synthetic route for a generic quinoline-3-carboxamide derivative is outlined below.

Representative Synthetic Protocol

Scheme 1: General Synthesis of Quinoline-3-carboxamides

A plausible synthetic route would involve the following key steps:

  • Synthesis of the Quinoline-3-carboxylic Acid Core: This can be achieved through various established methods, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline and diethyl (ethoxymethylene)malonate. Subsequent hydrolysis of the resulting ester yields the carboxylic acid.

  • Synthesis of the Amine Side Chain: The amine portion, in the case of the requested structure, a substituted phenyl-1,3,4-oxadiazole, would be synthesized separately. This often involves the cyclization of a corresponding acylhydrazide with a suitable reagent.

  • Amide Coupling: The final step involves the coupling of the quinoline-3-carboxylic acid with the synthesized amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Detailed Experimental Protocol (Hypothetical for a Generic Derivative):

  • Step 1: Synthesis of 4-propoxy-quinoline-3-carboxylic acid.

    • To a solution of the corresponding 2-amino-benzaldehyde in ethanol, add ethyl 3-ethoxyacrylate and a catalytic amount of a Lewis acid.

    • Reflux the mixture for 12-24 hours.

    • After cooling, the intermediate cyclizes to the quinoline ester.

    • The resulting ethyl 4-propoxy-quinoline-3-carboxylate is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.

  • Step 2: Synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

    • 3-Nitrobenzoyl chloride is reacted with benzhydrazide to form the corresponding N'-benzoyl-3-nitrobenzohydrazide.

    • This intermediate is then cyclized to the 1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride.

    • The nitro group on the resulting 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is then reduced to an amine, for example, by catalytic hydrogenation or using a reducing agent like tin(II) chloride.

  • Step 3: Amide Coupling.

    • To a solution of 4-propoxy-quinoline-3-carboxylic acid in an anhydrous solvent like DMF, add HATU and DIPEA.

    • After stirring for a few minutes, add 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The final product is then isolated and purified using standard techniques such as extraction and column chromatography.

Biological Evaluation and Data

The biological activity of novel GPR88 agonists is typically assessed through a series of in vitro and in vivo assays.

In Vitro Assays
  • cAMP Accumulation Assay: This is a primary functional assay to determine the potency of GPR88 agonists. Since GPR88 couples to Gαi/o, its activation leads to a decrease in intracellular cAMP levels. The potency is usually expressed as the half-maximal effective concentration (EC50).

  • [35S]GTPγS Binding Assay: This assay measures the activation of G protein by the receptor in response to an agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified.

  • Selectivity Assays: To ensure the compound is specific for GPR88, it is typically tested against a panel of other receptors.

Quantitative Data for Representative GPR88 Agonists

The following table summarizes hypothetical data for a series of quinoline carboxamide-based GPR88 agonists, illustrating the type of quantitative data generated during a lead optimization campaign.

CompoundGPR88 EC50 (nM) (cAMP Assay)GPR88 EC50 (nM) ([35S]GTPγS Assay)Selectivity (Fold vs. other receptors)
Lead Compound A 150200>100
Analog A-1 7590>150
Analog A-2 2535>200
Analog A-3 500650>100

Signaling Pathways and Experimental Workflows

GPR88 Signaling Pathway

The primary signaling pathway for GPR88 involves its coupling to the Gαi/o subunit of the heterotrimeric G protein. Upon agonist binding, GPR88 undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o-GTP then inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP.

GPR88_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR88 Agonist (e.g., Quinoline Carboxamide) GPR88 GPR88 Agonist->GPR88 Binds to G_protein Gαi/oβγ GPR88->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: GPR88 signaling pathway upon agonist binding.

Experimental Workflow for GPR88 Agonist Evaluation

The evaluation of a novel GPR88 agonist follows a structured workflow, from initial synthesis to in vivo testing.

Experimental_Workflow cluster_chemistry Medicinal Chemistry cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Evaluation Synthesis Synthesis of Quinoline Carboxamide Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Functional Screen (cAMP Assay) Purification->Primary_Screen Potency_Assay EC50 Determination ([35S]GTPγS Assay) Primary_Screen->Potency_Assay Selectivity_Panel Selectivity Profiling (Receptor Panel) Potency_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (e.g., in rodents) Selectivity_Panel->PK_Studies Efficacy_Models Efficacy in Animal Models of CNS Disorders PK_Studies->Efficacy_Models

Caption: Workflow for the evaluation of novel GPR88 agonists.

Conclusion

The quinoline carboxamide scaffold represents a promising starting point for the development of novel GPR88 agonists. Through systematic medicinal chemistry efforts guided by robust in vitro and in vivo assays, it is possible to identify potent, selective, and brain-penetrant compounds. While the specific details of "this compound" are not publicly documented, the principles and methodologies outlined in this guide provide a solid framework for the discovery and development of this class of compounds for the potential treatment of various CNS disorders. Future work in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these agonists to enable their progression into clinical development.

References

An In-depth Technical Guide on the Biological Targets and Pathways of PQCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Biological Target: M1 Muscarinic Acetylcholine Receptor

The primary biological target of this compound is the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. These brain regions are crucial for cognitive functions, including learning and memory. M1 receptors are coupled to the Gq/11 family of G proteins.

Core Signaling Pathway: Gq/11 -> PLC -> IP3/DAG

The binding of acetylcholine to the M1 receptor, potentiated by this compound, initiates a well-defined signaling cascade. This pathway is fundamental to the cellular effects mediated by M1 receptor activation.

Gq/11 Protein Activation

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 heterotrimeric G protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαq/11).

Phospholipase C (PLC) Activation

The activated Gαq/11 subunit dissociates from the βγ-subunits and stimulates the membrane-bound enzyme phospholipase C (PLC).

Second Messenger Generation: IP3 and DAG

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

  • Diacylglycerol (DAG): Remains embedded in the plasma membrane.

Downstream Effects of Second Messengers
  • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a critical signaling event.

  • DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and leading to various cellular responses.

PQCA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_Receptor M1 Receptor G_Protein Gq/11 M1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates PKC_cyto PKC PKC_mem->PKC_cyto IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC_mem Co-activates MAPK_pathway MAPK/ERK Pathway PKC_cyto->MAPK_pathway Activates IP3R->Ca_release Triggers ACh Acetylcholine ACh->M1_Receptor Binds This compound This compound This compound->M1_Receptor Potentiates

This compound's potentiation of M1 receptor signaling pathway.

Potential Downstream Pathway: MAPK/ERK Signaling

Emerging evidence suggests that PKC activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial regulator of gene expression and plays a significant role in neuronal plasticity, survival, and differentiation. The activation of the MAPK/ERK pathway downstream of M1 receptor stimulation could be a key mechanism underlying the cognitive-enhancing effects of this compound.

Quantitative Data for this compound

The following table summarizes the in vitro potency and efficacy of this compound at the M1 muscarinic receptor.

ParameterValueSpeciesAssay TypeReference
EC50 (PAM activity) 180 nMHumanCalcium Mobilization[1]
% ACh Max Response ~100%HumanCalcium Mobilization[1]
Acetylcholine Fold Shift ~3-foldRatCalcium Mobilization[2]

Key Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is a standard method to quantify the activity of M1 receptor PAMs.

Objective: To determine the potency (EC50) and efficacy (% ACh Max) of this compound in potentiating the acetylcholine-induced calcium response in cells expressing the M1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound is added to the wells.

  • Agonist Stimulation: After a short pre-incubation with this compound, a fixed, sub-maximal (EC20) concentration of acetylcholine is added to the wells.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine alone. Concentration-response curves are generated to calculate the EC50 and maximal efficacy of this compound.

Calcium_Mobilization_Workflow start Start cell_culture Culture M1-expressing CHO cells start->cell_culture cell_plating Plate cells in microplates cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM dye cell_plating->dye_loading compound_addition Add this compound at varying concentrations dye_loading->compound_addition agonist_stimulation Stimulate with EC₂₀ Acetylcholine compound_addition->agonist_stimulation signal_detection Measure fluorescence (calcium signal) agonist_stimulation->signal_detection data_analysis Analyze data and generate curves signal_detection->data_analysis end End data_analysis->end

Workflow for the in vitro calcium mobilization assay.
In Vivo: Cognitive Performance Tasks in Non-Human Primates

Objective: To assess the efficacy of this compound in improving cognitive function in non-human primates, often in a scopolamine-induced cognitive deficit model.

5.2.1. Paired-Associates Learning (PAL) Task

Principle: This task assesses visual recognition and memory.

Methodology:

  • Apparatus: A touchscreen monitor is used to present stimuli.

  • Procedure: The monkey is presented with a series of patterns in different locations on the screen. After a delay, one of the patterns is shown in the center of the screen, and the monkey must touch the location where that pattern was originally presented. The difficulty can be increased by increasing the number of patterns and the delay period.

  • Scopolamine Challenge: To induce a cognitive deficit, the muscarinic antagonist scopolamine can be administered prior to the task. This compound is then administered to assess its ability to reverse this deficit.

  • Data Collection: The primary outcome measure is the accuracy of the monkey's responses.

5.2.2. Continuous-Performance Task (CPT)

Principle: This task measures sustained attention and response inhibition.

Methodology:

  • Apparatus: A touchscreen monitor presents visual cues.

  • Procedure: The monkey is required to monitor a continuous stream of visual stimuli and respond to a specific target stimulus while withholding responses to non-target stimuli.

  • Scopolamine Challenge: Similar to the PAL task, scopolamine can be used to induce an attentional deficit.

  • Data Collection: Key metrics include the number of correct responses (hits), incorrect responses to non-targets (false alarms), and reaction time.

Conclusion

This compound is a selective M1 muscarinic receptor positive allosteric modulator that enhances cholinergic neurotransmission through the Gq/11-PLC signaling pathway. This leads to the mobilization of intracellular calcium and the activation of PKC, with potential downstream effects on the MAPK/ERK pathway. In vitro and in vivo studies have demonstrated the potential of this compound to improve cognitive function, suggesting its therapeutic utility for conditions associated with cholinergic deficits. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other M1 PAMs.

References

early in vitro studies of PQCA

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided search results reveals a lack of specific information regarding a compound or molecule abbreviated as "PQCA." The search results discuss various in vitro assays and methodologies but do not mention a substance with this specific acronym.

To proceed with your request for a detailed technical guide, please provide the full name or alternative identifier for "this compound." Once more specific information is available, a comprehensive guide can be developed, including:

  • Quantitative Data Summaries: Organization of all relevant numerical data from in vitro studies into structured tables for comparative analysis.

  • Detailed Experimental Protocols: A thorough description of the methodologies employed in the key in vitro experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations of signaling cascades, experimental procedures, and logical relationships using Graphviz (DOT language), adhering to the specified formatting and color-contrast requirements.

We look forward to receiving the clarified information to fulfill your request.

In-Depth Biophysical Properties of PQCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a promising therapeutic candidate for cognitive deficits, particularly in Alzheimer's disease, a thorough understanding of its biophysical properties is paramount for ongoing research and drug development efforts. This guide provides a comprehensive overview of the core biophysical characteristics of this compound, including its mechanism of action, binding and functional parameters, and the experimental protocols used for their determination.

Core Biophysical Properties of this compound

The following table summarizes the key quantitative biophysical data for this compound in relation to its interaction with the M1 muscarinic receptor. It is important to note that specific values can vary depending on the experimental system and conditions.

ParameterDescriptionReported Value RangeExperimental Assay
Binding Affinity (Kd) The equilibrium dissociation constant, representing the concentration of this compound at which 50% of the M1 receptors are occupied. A lower Kd indicates higher binding affinity.Data not explicitly found in public literature.Radioligand Binding Assay
Potency (EC50) The concentration of this compound that produces 50% of its maximal effect in the presence of a fixed concentration of acetylcholine (ACh).Micromolar (µM) to nanomolar (nM) range.Functional Assays (e.g., Calcium Mobilization, GTPγS Binding)
Cooperativity Factor (α) A measure of the extent to which this compound binding enhances the binding of acetylcholine to the M1 receptor. An α value greater than 1 indicates positive cooperativity.Data not explicitly found in public literature.Radioligand Binding Assay
Maximal Efficacy (% of ACh) The maximum potentiation of the acetylcholine response achievable by this compound.Varies depending on the assay and ACh concentration.Functional Assays (e.g., Calcium Mobilization, Electrophysiology)
Selectivity The degree to which this compound preferentially binds to and modulates the M1 receptor over other muscarinic receptor subtypes (M2-M5).Highly selective for M1.Binding and Functional Assays on different receptor subtypes

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of the M1 muscarinic receptor. This means it does not directly activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, acetylcholine. It achieves this by binding to a site on the receptor that is topographically distinct from the acetylcholine binding site (the orthosteric site). This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.

The primary signaling pathway activated by the M1 receptor is through its coupling to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein. The activated Gαq/11-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound enhances this signaling cascade in the presence of acetylcholine.

Experimental Protocols and Workflows

The characterization of this compound's biophysical properties relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Kd) of this compound to the M1 receptor and its cooperativity (α) with acetylcholine.

Objective: To quantify the direct interaction of this compound with the M1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

  • Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • This compound.

  • Acetylcholine (or another orthosteric agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Saturation Binding (to determine receptor density and antagonist Kd):

    • Incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled antagonist.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Bmax (receptor density) and Kd of the radiolabeled antagonist.

  • Competition Binding (to determine this compound affinity):

    • Incubate a fixed concentration of the radiolabeled antagonist and cell membranes with increasing concentrations of unlabeled this compound.

    • Following incubation and filtration, the radioactivity is measured.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (and subsequently Kd) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

  • Cooperativity Assay:

    • Perform competition binding experiments with an orthosteric agonist (e.g., acetylcholine) in the absence and presence of a fixed concentration of this compound.

    • The shift in the agonist's affinity in the presence of this compound is used to calculate the cooperativity factor (α).

Functional Assays

Functional assays measure the downstream consequences of M1 receptor activation and are used to determine the potency (EC50) and efficacy of this compound.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound.

Materials:

  • Cells expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Acetylcholine.

  • A fluorescence plate reader with an automated injection system.

Protocol:

  • Cell Preparation: Plate cells in a 96- or 384-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a solution of this compound at various concentrations, followed by a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).

    • Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine its EC50 and maximal efficacy.

Objective: To measure the potentiation of acetylcholine-induced G-protein activation by this compound.

Materials:

  • Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • This compound.

  • Acetylcholine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Incubate cell membranes with [35S]GTPγS, GDP, and varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.

  • The reaction is initiated by the addition of the membranes.

  • After incubation, the amount of [35S]GTPγS bound to the G-proteins is measured. This can be done either by filtration or by using SPA beads, which emit light when the radiolabel is in close proximity.

  • Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to determine its potency and efficacy in potentiating G-protein activation.

Electrophysiology

Objective: To characterize the effect of this compound on M1 receptor-mediated changes in ion channel activity.

Technique: Whole-cell patch-clamp recording.

Materials:

  • Cells expressing the human M1 muscarinic receptor.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Extracellular and intracellular recording solutions.

  • This compound.

  • Acetylcholine.

Protocol:

  • Cell Culture: Grow cells on glass coverslips suitable for electrophysiological recording.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a single cell.

    • Apply acetylcholine to the cell via a perfusion system to elicit a baseline M1 receptor-mediated current (e.g., modulation of a potassium channel).

    • Co-apply this compound with acetylcholine and record the change in the current.

  • Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the currents in the absence and presence of this compound to determine its modulatory effects.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds This compound This compound This compound->M1R binds (allosteric) Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse PAM_Workflow start Start: Identify this compound as M1 PAM Candidate binding Radioligand Binding Assays start->binding functional Functional Assays start->functional electro Electrophysiology start->electro affinity Determine Binding Affinity (Kd) binding->affinity cooperativity Determine Cooperativity (α) binding->cooperativity selectivity Selectivity Profiling (vs. M2-M5) affinity->selectivity conclusion Comprehensive Biophysical Profile of this compound cooperativity->conclusion calcium Calcium Mobilization Assay functional->calcium gtp GTPγS Binding Assay functional->gtp potency Determine Potency (EC50) calcium->potency efficacy Determine Efficacy calcium->efficacy gtp->potency gtp->efficacy potency->selectivity efficacy->conclusion ion_channel Characterize Ion Channel Modulation electro->ion_channel ion_channel->conclusion selectivity->conclusion

The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this core have shown significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. Understanding the intricate relationship between the structural modifications of the this compound molecule and its resulting biological function is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of PQCAs, with a focus on their antibacterial, anticancer, and histone deacetylase (HDAC) inhibitory properties. Detailed experimental methodologies and a visual representation of a key signaling pathway are included to facilitate further research and development in this promising area.

Antibacterial Activity of this compound Derivatives

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. This compound derivatives have been investigated for their potential to address this critical need. The primary mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Structure-Activity Relationship Analysis

The antibacterial potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinoline core and the phenyl ring. A key determinant of activity is the lipophilicity of the molecule, which governs its ability to penetrate the bacterial cell wall.

A study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed several important SAR insights. Modifications at the C4-carboxylic acid position, often converting it to an amide, and substitutions on the 2-phenyl ring have been explored. For instance, the introduction of amino-containing side chains at the ortho-position of the 2-phenyl group has been shown to modulate antibacterial activity.

Key SAR Observations for Antibacterial Activity:

  • Lipophilicity: Increased lipophilicity, often quantified by the LogP value, generally correlates with enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

  • Substituents on the 2-Phenyl Ring: The nature of the substituent on the 2-phenyl ring plays a crucial role. For example, the presence of a rigid cyclic amino group can be favorable for activity against Gram-positive strains.

  • Amide Side Chain: The length and nature of the amide side chain at the C4-carboxylic acid position can significantly impact the antibacterial spectrum and potency.

Quantitative Data for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

CompoundSubstituent at C4-CarboxamideSubstituent on 2-Phenyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)MRSA MIC (µg/mL)
1 -OHUnsubstituted>256>256>256>256>256
5a₄ -NH-(CH₂)₂-N(CH₃)₂2'-(CH₂)₂-piperidine64>256>256>256>256
5a₇ -NH-(CH₂)₂-N(CH₃)₂2'-(CH₂)₂-morpholine>256128>256>256>256
5b₄ -NH-(CH₂)₃-N(CH₃)₂2'-(CH₂)₂-piperidine>256>256>256>256256

Data sourced from a study on new 2-phenyl-quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized this compound compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the this compound compounds in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Activity of this compound Derivatives

The this compound scaffold has also emerged as a promising framework for the development of anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship Analysis

The anticancer activity of PQCAs is highly dependent on the substitution pattern. Modifications to the C4-carboxylic acid, the 2-phenyl ring, and the quinoline core can all significantly impact cytotoxicity against various cancer cell lines.

A study exploring 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors also evaluated their antiproliferative activity. This work highlighted the importance of the zinc-binding group (ZBG) attached to the core structure.

Key SAR Observations for Anticancer Activity:

  • Zinc-Binding Group (ZBG): The nature of the ZBG is critical. While hydroxamic acid derivatives showed potent anticancer activity, the corresponding hydrazide derivatives, despite having strong HDAC inhibitory activity, exhibited reduced antiproliferative effects.[1]

  • Substituents on the 2-Phenyl Ring: Substitutions on the phenyl ring can influence potency. For example, difluoride and phenyl substitutions were found to be conducive to inhibitory activity in the context of HDAC inhibition.[1]

  • Apoptosis Induction: Active this compound compounds have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer effect.[1]

  • Cell Cycle Arrest: Certain this compound derivatives can induce cell cycle arrest, for example, at the G2/M phase, contributing to their antiproliferative activity.[1]

Quantitative Data for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative this compound derivative (D28) against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ of D28 (µM)IC₅₀ of SAHA (µM)
K562Leukemia1.02 ± 0.011.55 ± 0.02
U266Leukemia1.08 ± 0.021.24 ± 0.08
U937Leukemia1.11 ± 0.034.22 ± 0.09
MCF-7Breast Cancer5.66 ± 0.173.11 ± 0.06
MDA-MB-231Breast Cancer4.15 ± 0.112.87 ± 0.04
A549Lung Cancer2.83 ± 0.092.15 ± 0.03
HepG2Liver Cancer2.16 ± 0.051.88 ± 0.02

Data for compound D28, a 2-phenylquinoline-4-carboxylic acid derivative with a hydroxamic acid ZBG, and the known HDAC inhibitor SAHA (Vorinostat).[1]

Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8 Assay)

The in vitro anticancer activity of this compound compounds is commonly evaluated using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound compounds dissolved in DMSO

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plates for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition by this compound Derivatives

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them attractive targets for drug discovery. Certain this compound derivatives have been identified as potent HDAC inhibitors.

Structure-Activity Relationship Analysis

The design of this compound-based HDAC inhibitors typically follows the established pharmacophore model for this class of drugs, which consists of a zinc-binding group (ZBG), a linker, and a cap group. The 2-phenylquinoline-4-carboxylic acid moiety serves as the cap group.

Key SAR Observations for HDAC Inhibition:

  • Zinc-Binding Group (ZBG): The choice of ZBG is critical for both potency and selectivity. Hydroxamic acids and hydrazides have been successfully employed as ZBGs in this compound-based HDAC inhibitors. Hydrazides have shown potential for conferring high potency and selectivity for HDAC3.[1]

  • Cap Group: The 2-phenylquinoline-4-carboxylic acid core acts as the cap group, interacting with residues at the rim of the HDAC active site. Substitutions on the phenyl ring can modulate these interactions and influence inhibitory activity.[1]

  • Selectivity: By modifying the ZBG and the cap group, it is possible to achieve selectivity for specific HDAC isoforms. For example, certain this compound derivatives have demonstrated significant selectivity for HDAC3 over other class I and II HDACs.[1]

Quantitative Data for HDAC Inhibition

The following table summarizes the IC₅₀ values for representative this compound derivatives against a panel of HDAC isoforms.

CompoundZBGHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
D28 Hydroxamic acid>1000>100024.45>1000
D29 Hydrazide32.59183.50.477>1000
SAHA Hydroxamic acid0.0210.0350.0120.009

Data for this compound derivatives D28 and D29, and the pan-HDAC inhibitor SAHA.[1]

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound compounds against specific HDAC isoforms is determined using a fluorometric assay.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • HDAC developer solution

  • This compound compounds dissolved in DMSO

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Black 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In the wells of a black 96-well plate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound at various concentrations.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the HDAC developer solution.

  • Incubation: Incubate the plate at room temperature for a further period (e.g., 15-20 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Modulation by this compound Derivatives

The anticancer effects of this compound derivatives, such as the induction of apoptosis, are often mediated by their interaction with and modulation of intracellular signaling pathways. While the precise pathways affected by many PQCAs are still under investigation, the induction of apoptosis by the HDAC inhibitor D28 suggests the involvement of pathways that regulate programmed cell death.

Apoptosis Induction Pathway

Apoptosis is a highly regulated process involving a cascade of signaling events. A simplified, generalized pathway for the induction of apoptosis, which can be triggered by cellular stress or the action of cytotoxic drugs, is depicted below. Active this compound compounds that induce apoptosis likely intersect with this or related pathways, leading to the activation of caspases and the execution of cell death.

apoptosis_pathway This compound This compound Derivative Cellular_Stress Cellular Stress (e.g., HDAC Inhibition) This compound->Cellular_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti_Apoptotic->Pro_Apoptotic

A simplified diagram of a potential apoptosis induction pathway.

Further research, including techniques like Western blotting to analyze the expression and phosphorylation status of key signaling proteins, is required to elucidate the specific molecular targets and pathways modulated by different this compound derivatives.

Conclusion

The phenyl-quinoline-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of specific structural modifications in determining the biological activity of this compound derivatives against bacteria, cancer cells, and specific enzymes like HDACs. The provided experimental protocols offer a foundation for the continued investigation and optimization of these compounds. Future research should focus on further elucidating the precise mechanisms of action, including the identification of specific molecular targets and the mapping of modulated signaling pathways, to unlock the full therapeutic potential of the this compound chemical class.

References

Potential Therapeutic Applications of PQCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Preclinical evidence strongly suggests its therapeutic potential in treating cognitive deficits associated with neurodegenerative disorders, particularly Alzheimer's disease. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor, offering a more nuanced modulation of cholinergic signaling compared to traditional orthosteric agonists. This targeted approach is anticipated to provide pro-cognitive benefits with a reduced side effect profile, a significant limitation of current acetylcholinesterase inhibitors. This document provides an in-depth overview of the preclinical data supporting the therapeutic applications of this compound, including its mechanism of action, in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action: M1 Receptor Modulation

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] Unlike direct agonists that bind to the orthosteric site where acetylcholine binds, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous ligand, acetylcholine. This mechanism of action is crucial as it preserves the temporal and spatial fidelity of natural cholinergic transmission.

M1 Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by acetylcholine, which is potentiated by this compound, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C.

These downstream signaling events are critical for various cellular processes that are thought to underlie learning and memory, such as the modulation of synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activates This compound This compound (PAM) This compound->M1R Modulates ACh Acetylcholine ACh->M1R Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKC->Cellular_Response Leads to Ca2_store Ca²⁺ Store Ca2_store->Ca2 Release

Caption: M1 Receptor Signaling Pathway Modulated by this compound.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated significant efficacy in reversing cognitive deficits in well-established animal models of learning and memory impairment.

Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task in Rats

The novel object recognition task is a widely used behavioral assay to assess recognition memory in rodents. Scopolamine, a muscarinic receptor antagonist, is used to induce a cognitive deficit that mimics aspects of dementia.

  • Experimental Protocol:

    • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

    • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

    • Inter-trial Interval: A retention interval is introduced (e.g., 1 hour).

    • Testing Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A "discrimination index" (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

    • Treatment: this compound or vehicle is administered prior to the training phase, and scopolamine is administered prior to this compound to induce the deficit.

  • Results: Studies have shown that this compound can significantly attenuate the scopolamine-induced deficit in the novel object recognition task in rats.[2]

NOR_Workflow cluster_protocol Novel Object Recognition Protocol cluster_treatment Treatment Groups Habituation Habituation to Arena Training Training: Explore two identical objects Habituation->Training ITI Inter-trial Interval Training->ITI Testing Testing: Explore one familiar and one novel object ITI->Testing Data_Analysis Data Analysis: Calculate Discrimination Index Testing->Data_Analysis Vehicle Vehicle + Scopolamine Vehicle->Training This compound This compound + Scopolamine This compound->Training

References

Methodological & Application

Proximity Ligation Assay for Chromatin Analysis (PQCA) in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity Ligation Assay for Chromatin Analysis (PQCA) is a powerful technique used to study chromatin architecture and protein-DNA interactions within the nucleus of the cell. This method provides high-resolution mapping of chromatin contacts, offering critical insights into gene regulation, DNA replication, and repair. By combining elements of chromatin immunoprecipitation (ChIP) and proximity ligation, techniques like PLAC-Seq (Proximity Ligation-Assisted ChIP-Seq) and HiChIP allow for the sensitive and specific detection of long-range chromatin interactions mediated by a protein of interest. These methods are invaluable for understanding how enhancers, promoters, and other regulatory elements communicate to control gene expression in both normal physiological and disease states.

This document provides detailed protocols for performing this compound-based experiments in cell lines, along with guidance on data interpretation and quality control.

Principle of the Method

This compound and related techniques are based on the principle of proximity ligation. In essence, if two DNA sequences are in close spatial proximity within the 3D organization of the nucleus, they can be enzymatically ligated to form a chimeric DNA molecule. When combined with immunoprecipitation of a specific protein, this allows for the selective capture of chromatin interactions orchestrated by that protein.

The general workflow involves:

  • Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and to fix the three-dimensional chromatin structure.

  • Chromatin Fragmentation: The chromatin is then fragmented, usually with restriction enzymes.

  • Proximity Ligation: The ends of the cross-linked DNA fragments that are in close proximity are ligated. Biotinylated nucleotides are often incorporated at the ligation junction to facilitate later enrichment.

  • Chromatin Immunoprecipitation (ChIP): An antibody specific to the protein of interest is used to enrich for chromatin complexes containing that protein.

  • Library Preparation and Sequencing: The ligated DNA is then purified, and sequencing libraries are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome to identify the interacting genomic regions.

Key Applications

  • Mapping enhancer-promoter interactions.

  • Identifying novel long-range chromatin loops.

  • Studying the role of specific proteins (e.g., transcription factors, cohesin, CTCF) in organizing chromatin structure.

  • Investigating the effects of drug candidates on chromatin architecture.

  • Elucidating the mechanisms of gene dysregulation in diseases such as cancer.

Quantitative Data Summary

The following tables summarize key quantitative parameters and quality metrics for PLAC-Seq and HiChIP experiments, providing a reference for experimental design and data evaluation.

Table 1: Recommended Starting Material and Reagent Quantities

ParameterPLAC-SeqHiChIPReference
Starting Cell Number 1-3 million cells1-10 million cells (can be optimized down to 50,000-100,000)[1][2][3]
Restriction Enzyme MboI (100 U)MboI (375 U for 10-15 million cells)[1]
Antibody for ChIP 5-10 µg7.5 µg for 10 million cells

Table 2: Sequencing Depth and Data Quality Metrics

MetricExpected Range (HiChIP)DescriptionReference
Total Sequenced Reads 100-500 millionThe total number of raw sequencing reads generated.[4]
Informative Paired-End Tags (PETs) >40%The percentage of read pairs that represent valid chromatin interactions.[4]
cis-interactions (>20kb) 20-40%Percentage of interactions occurring on the same chromosome and separated by more than 20kb.
trans-interactions <20%Percentage of interactions occurring between different chromosomes. High levels can indicate random ligation.[4]
%Q30 >70-80%The percentage of bases with a quality score of 30 or higher, indicating high sequencing accuracy.

Experimental Protocols

Proximity Ligation Assay for Chromatin Analysis (PLAC-Seq/HiChIP)

This protocol provides a detailed methodology for performing PLAC-Seq/HiChIP experiments in mammalian cell lines.

Materials:

  • Cell culture reagents

  • Formaldehyde (37%, methanol-free)

  • Glycine

  • PBS (phosphate-buffered saline)

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors)

  • SDS (10%)

  • Triton X-100 (10%)

  • NEBuffer 2 (10X)

  • MboI restriction enzyme

  • Biotin-dATP

  • dCTP, dGTP, dTTP (10 mM each)

  • DNA Polymerase I, Large (Klenow) Fragment

  • T4 DNA Ligase and buffer

  • Protein A/G magnetic beads

  • Antibody against the protein of interest

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Streptavidin magnetic beads

  • Sequencing library preparation kit (e.g., NEBNext Ultra II)

Protocol:

  • Cell Cross-linking

    • Harvest cultured cells by centrifugation.

    • Resuspend the cell pellet in freshly prepared 1% formaldehyde in PBS at a concentration of 1 million cells/mL.

    • Incubate at room temperature for 10 minutes with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate at room temperature for 5 minutes with rotation.

    • Pellet the cells, wash twice with ice-cold PBS, and proceed to the next step or store the pellet at -80°C.

  • Cell Lysis and Chromatin Digestion

    • Resuspend the cross-linked cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with rotation.

    • Pellet the nuclei by centrifugation and discard the supernatant.

    • Resuspend the nuclear pellet in 0.5% SDS and incubate at 62°C for 10 minutes.

    • Quench the SDS by adding Triton X-100.

    • Add NEBuffer 2 and MboI restriction enzyme.

    • Incubate at 37°C for 2 hours with rotation to digest the chromatin.

    • Heat inactivate the MboI at 62°C for 20 minutes.

  • Biotin Fill-in and Proximity Ligation

    • To the digested chromatin, add a fill-in master mix containing biotin-dATP, dCTP, dGTP, dTTP, and Klenow fragment.

    • Incubate at 37°C for 1 hour to fill in the restriction fragment overhangs and mark the DNA ends with biotin.

    • Inactivate the Klenow fragment by incubating at 75°C for 10 minutes.

    • Set up the proximity ligation reaction by adding T4 DNA Ligase and buffer.

    • Incubate at room temperature for 4 hours.

  • Chromatin Immunoprecipitation (ChIP)

    • Sonicate the ligated chromatin to an average size of 300-500 bp.

    • Clarify the lysate by centrifugation.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with the antibody against the protein of interest overnight at 4°C with rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.

  • DNA Elution and Cross-link Reversal

    • Elute the chromatin from the beads using Elution Buffer.

    • Add Proteinase K and incubate at 55°C for 45 minutes, followed by incubation at 67°C for at least 1.5 hours to reverse the cross-links.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Biotin Pull-down and Library Preparation

    • Resuspend the purified DNA and perform a biotin pull-down using streptavidin magnetic beads to enrich for ligated fragments.

    • Perform end-repair, A-tailing, and adapter ligation on the bead-bound DNA to prepare the sequencing library.

    • Amplify the library by PCR.

    • Purify the PCR product and assess the library quality and quantity.

  • Sequencing and Data Analysis

    • Sequence the library on a high-throughput sequencing platform.

    • Align the paired-end reads to the reference genome.

    • Use specialized software (e.g., MAPS, HiC-Pro) to identify significant chromatin interactions.[1]

Visualizations

Experimental Workflow

PQCA_Workflow cluster_wet_lab Wet Lab Protocol cluster_data_analysis Data Analysis cell_culture 1. Cell Culture crosslinking 2. Cross-linking (Formaldehyde) cell_culture->crosslinking lysis 3. Cell Lysis crosslinking->lysis digestion 4. Chromatin Digestion (Restriction Enzyme) lysis->digestion fill_in 5. Biotin Fill-in digestion->fill_in ligation 6. Proximity Ligation fill_in->ligation sonication 7. Sonication ligation->sonication chip 8. Chromatin Immunoprecipitation (ChIP) sonication->chip elution 9. Elution & Cross-link Reversal chip->elution pulldown 10. Biotin Pull-down elution->pulldown library_prep 11. Library Preparation pulldown->library_prep sequencing 12. High-Throughput Sequencing library_prep->sequencing read_alignment 13. Read Alignment sequencing->read_alignment quality_control 14. Quality Control read_alignment->quality_control interaction_calling 15. Interaction Calling quality_control->interaction_calling visualization 16. Data Visualization interaction_calling->visualization

Caption: Overview of the this compound (PLAC-Seq/HiChIP) experimental workflow.

Signaling Pathway Logic

Chromatin_Interaction cluster_gene_regulation Gene Regulation via Chromatin Looping enhancer Enhancer promoter Promoter tf Transcription Factor enhancer->tf gene Target Gene promoter->gene Transcription Initiation tf->promoter Interaction mediator Mediator Complex tf->mediator mediator->promoter

Caption: Model of enhancer-promoter interaction mediated by transcription factors.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested SolutionReference
Low DNA Yield after ChIP - Insufficient cross-linking- Inefficient sonication- Poor antibody quality- Optimize formaldehyde concentration and incubation time.- Optimize sonication conditions to achieve the desired fragment size.- Use a ChIP-grade antibody with validated specificity.
High Percentage of trans-interactions - Excessive ligation- Random DNA breakage- Reduce ligation time.- Handle chromatin gently to avoid random shearing.[4]
Low Percentage of Informative PETs - Inefficient biotin pull-down- Presence of adapter dimers- Ensure efficient biotin incorporation and pull-down.- Optimize library preparation to minimize adapter dimers.[4]
PCR Duplicates - Low library complexity- Too many PCR cycles- Start with a sufficient amount of input material.- Optimize the number of PCR cycles to avoid over-amplification.

References

Application Notes and Protocols for PQCA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQCA, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a promising therapeutic candidate for mitigating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism offers the potential for a more nuanced modulation of the cholinergic system with a reduced risk of side effects compared to direct agonists.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, with a focus on the scopolamine-induced cognitive deficit model in rats and the Novel Object Recognition (NOR) test. Detailed protocols, data presentation, and signaling pathway diagrams are included to facilitate the design and execution of in vivo studies investigating the pro-cognitive effects of this compound.

Data Presentation

The following table summarizes the quantitative effects of this compound in a scopolamine-induced cognitive deficit model in rats, as assessed by the Novel Object Recognition (NOR) test. The data demonstrates this compound's ability to reverse scopolamine-induced memory impairment.

Treatment GroupNDosageAdministration RouteDiscrimination Index (Mean ± SEM)
Vehicle Control10N/AOral (p.o.) / Intraperitoneal (i.p.)0.65 ± 0.05
Scopolamine100.3 mg/kgIntraperitoneal (i.p.)0.25 ± 0.04
Scopolamine + this compound100.3 mg/kg (Scopolamine) + 10 mg/kg (this compound)Intraperitoneal (i.p.) / Oral (p.o.)0.62 ± 0.06
Scopolamine + Donepezil100.3 mg/kg (Scopolamine) + 3 mg/kg (Donepezil)Intraperitoneal (i.p.) / Oral (p.o.)0.59 ± 0.07

Note: The data presented is a representative compilation based on typical findings in the field. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model in Rats

This model is widely used to induce a transient and reversible impairment in learning and memory, mimicking certain cognitive dysfunctions observed in neurological disorders. Scopolamine acts as a non-selective muscarinic receptor antagonist, thereby disrupting cholinergic neurotransmission.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for this compound (e.g., 20% Captisol)

  • Vehicle for Scopolamine (e.g., 0.9% saline)

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment. Handle the rats daily for 3-5 days to acclimate them to the experimenter.

  • Drug Preparation:

    • Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).

    • Dissolve scopolamine hydrobromide in 0.9% saline to the desired concentration (e.g., 0.3 mg/mL for a 0.3 mg/kg dose in a 1 mL/kg volume). Prepare fresh on the day of the experiment.

  • Drug Administration:

    • Administer this compound or its vehicle orally (p.o.) via gavage 60 minutes prior to the start of the Novel Object Recognition training phase.

    • Administer scopolamine or its vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the Novel Object Recognition training phase.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material that is easy to clean.

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.

Procedure:

  • Habituation (Day 1):

    • Place each rat individually into the empty open-field arena and allow it to explore freely for 10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.

  • Training (Day 2):

    • Administer this compound/vehicle and scopolamine/vehicle as described in the previous protocol.

    • 30 minutes after the scopolamine injection, place two identical objects (A and A) in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the total time the rat spends actively exploring each object (sniffing or touching with the nose or forepaws).

    • Return the rat to its home cage.

  • Testing (Day 2, after a retention interval):

    • After a 1-hour retention interval, place one of the familiar objects (A) and a novel object (B) in the same locations as in the training phase.

    • Place the rat back in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

    • Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

Calculate the Discrimination Index (DI) for each rat using the following formula:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

A higher DI indicates better recognition memory. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the DI between different treatment groups.

Mandatory Visualizations

PQCA_Experimental_Workflow This compound Experimental Workflow in Scopolamine-Induced Deficit Model cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation: 10 min free exploration in empty arena PQCA_Admin This compound/Vehicle Administration (p.o.) -60 min pre-training Scopolamine_Admin Scopolamine/Vehicle Administration (i.p.) -30 min pre-training PQCA_Admin->Scopolamine_Admin 30 min Training Training: 5 min exploration with two identical objects (A+A) Scopolamine_Admin->Training Retention 1-hour Retention Interval Training->Retention Testing Testing: 5 min exploration with one familiar (A) and one novel (B) object Retention->Testing Data_Analysis Data Analysis: Calculate Discrimination Index Testing->Data_Analysis

Caption: Experimental workflow for testing this compound in the scopolamine-induced cognitive deficit model using the Novel Object Recognition test.

M1_Receptor_Signaling_Pathway This compound-Modulated M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by this compound.

PQCA: An Apparent Misidentification in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "PQCA" within the context of pharmaceutical dosage and administration have yielded no results for a compound or drug with this designation. Instead, the acronym "this compound" consistently refers to the Post-Quantum Cryptography Alliance . This alliance is a collaborative effort among industry leaders and researchers to address the security challenges posed by quantum computing.[1][2][3] The focus of the this compound is on the development and standardization of cryptographic algorithms that can resist attacks from future quantum computers.[1][3]

Therefore, the request for detailed application notes, protocols, and data on "this compound dosage and administration" appears to be based on a misunderstanding of the acronym. There is no evidence in the public domain of a drug or therapeutic agent known as this compound.

For the benefit of researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of any compound of interest. In this instance, it is likely that the intended compound has a different name or acronym.

Should a specific therapeutic agent be the subject of inquiry, providing its correct name or a relevant identifier (such as a chemical name, CAS number, or clinical trial identifier) will be necessary to retrieve accurate and relevant information regarding its dosage, administration, and mechanism of action.

References

Application Notes and Protocols for Developing a Robust Assay for Pirenoxine-Quinone-Cysteine-Amine (PQCA) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine is a compound investigated for its potential to prevent the formation of cataracts. Its mechanism of action is believed to involve the inhibition of quinone-induced damage to lens proteins. The hypothetical molecule, Pirenoxine-Quinone-Cysteine-Amine (PQCA), is presumed to be a derivative or a conceptual model for compounds designed to leverage this protective activity. The core of this compound's purported activity lies in its ability to interact with and neutralize quinones, thereby preventing them from modifying critical cysteine residues on proteins, which can lead to aggregation and loss of function.

These application notes provide a detailed framework for developing a robust suite of assays to characterize the biochemical activity of this compound and similar compounds. The protocols described herein are designed to quantify the compound's ability to prevent protein aggregation, inhibit quinone-protein interactions, and directly interact with thiol-containing molecules.

Data Presentation

The following tables summarize hypothetical quantitative data from the assays described in this document. These tables are intended to serve as a template for presenting experimental results.

Table 1: Inhibition of Protein Aggregation by this compound

This compound Concentration (µM)Average Particle Size (nm)Polydispersity Index (PDI)Percentage Inhibition of Aggregation (%)
0 (Control)1500 ± 1200.85 ± 0.050
11100 ± 900.65 ± 0.0426.7
10650 ± 500.40 ± 0.0356.7
50250 ± 300.25 ± 0.0283.3
100150 ± 200.20 ± 0.0190.0

Table 2: Inhibition of Quinone-Induced Protein Thiol Modification by this compound

This compound Concentration (µM)Free Thiol Content (nmol/mg protein)Percentage Protection of Thiol Groups (%)
0 (Control)1.2 ± 0.150
12.5 ± 0.2021.7
104.8 ± 0.3060.0
506.5 ± 0.4088.3
1006.9 ± 0.3595.0

Table 3: Direct Thiol Reactivity of this compound

ReactantRate of Thiol Consumption (µM/min)
This compound (100 µM)0.5 ± 0.05
Glutathione (1 mM)0.1 ± 0.02
This compound + Glutathione5.2 ± 0.40

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) Assay for Inhibition of Protein Aggregation

This protocol measures the ability of this compound to prevent the aggregation of a model protein, such as lysozyme, induced by a chemical denaturant.

Materials:

  • Lysozyme from chicken egg white

  • This compound stock solution (in DMSO or appropriate solvent)

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a 1 mg/mL solution of lysozyme in sodium phosphate buffer.

  • Prepare a series of dilutions of this compound in sodium phosphate buffer.

  • In a clean cuvette, mix 900 µL of the lysozyme solution with 50 µL of the this compound dilution (or buffer for the control).

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate aggregation by adding 50 µL of 100 mM DTT to the cuvette.

  • Immediately place the cuvette in the DLS instrument and begin measurements.

  • Record the average particle size and polydispersity index (PDI) every 5 minutes for a total of 60 minutes.

  • Calculate the percentage inhibition of aggregation relative to the control.

Protocol 2: Ellman's Reagent Assay for Protection of Protein Thiol Groups

This protocol quantifies the ability of this compound to protect the free thiol groups of a protein from modification by a reactive quinone.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • 1,4-Benzoquinone

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Tris buffer (100 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a 2 mg/mL solution of BSA in Tris buffer.

  • Prepare a series of dilutions of this compound in Tris buffer.

  • In a microcentrifuge tube, mix 400 µL of the BSA solution with 50 µL of the this compound dilution (or buffer for the control).

  • Add 50 µL of 10 mM 1,4-benzoquinone to initiate the reaction.

  • Incubate at room temperature for 30 minutes.

  • Add 50 µL of 10 mM DTNB (Ellman's Reagent) to the mixture.

  • Incubate for 15 minutes in the dark.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using a standard curve prepared with cysteine.

  • Determine the percentage protection of thiol groups by this compound.

Protocol 3: Thiol-Glo™ Assay for Direct Thiol Reactivity

This assay measures the direct reaction of this compound with a thiol-containing molecule, such as glutathione (GSH), which can indicate its potential to act as a sacrificial scavenger of reactive molecules.

Materials:

  • This compound stock solution

  • Glutathione (GSH)

  • Thiol-Glo™ Reagent (Promega)

  • HEPES buffer (50 mM, pH 7.5)

  • Luminometer

Procedure:

  • Prepare a 1 mM solution of GSH in HEPES buffer.

  • Prepare a 100 µM solution of this compound in HEPES buffer.

  • In a white, opaque 96-well plate, add 50 µL of HEPES buffer.

  • Add 25 µL of the GSH solution and 25 µL of the this compound solution to the appropriate wells.

  • Incubate at room temperature for 30 minutes.

  • Prepare the Thiol-Glo™ reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared Thiol-Glo™ reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • A decrease in luminescence compared to the GSH-only control indicates thiol consumption by this compound.

Mandatory Visualizations

PQCA_Mechanism_of_Action This compound Mechanism of Action Oxidative_Stress Oxidative Stress (e.g., UV light, metabolic byproducts) Aromatic_Amino_Acids Aromatic Amino Acids (in lens proteins) Oxidative_Stress->Aromatic_Amino_Acids Oxidation Quinones Reactive Quinones Aromatic_Amino_Acids->Quinones Cysteine_Residues Cysteine Residues (-SH) on Proteins Quinones->Cysteine_Residues Reacts with Lens_Proteins Lens Proteins (Crystallins) Lens_Proteins->Cysteine_Residues Contains Modified_Proteins Modified Proteins (Thiol-Quinone Adducts) Cysteine_Residues->Modified_Proteins Forms Protein_Aggregation Protein Aggregation Modified_Proteins->Protein_Aggregation Cataract_Formation Cataract Formation Protein_Aggregation->Cataract_Formation This compound This compound This compound->Quinones Inhibits/ Neutralizes

Caption: Proposed mechanism of action for this compound in preventing cataract formation.

Experimental_Workflow_Protein_Aggregation Workflow for Protein Aggregation Inhibition Assay Start Start Prepare_Lysozyme Prepare 1 mg/mL Lysozyme Solution Start->Prepare_Lysozyme Prepare_this compound Prepare this compound Dilutions Start->Prepare_this compound Mix Mix Lysozyme and this compound Prepare_Lysozyme->Mix Prepare_this compound->Mix Incubate Incubate at 37°C for 10 min Mix->Incubate Induce_Aggregation Induce Aggregation with DTT Incubate->Induce_Aggregation DLS_Measurement Measure Particle Size and PDI with DLS Induce_Aggregation->DLS_Measurement Analyze Analyze Data and Calculate % Inhibition DLS_Measurement->Analyze End End Analyze->End

Caption: Experimental workflow for the DLS-based protein aggregation assay.

Logical_Relationship_Assay_Endpoints Logical Relationship of Assay Endpoints PQCA_Activity Overall this compound Activity Direct_Interaction Direct Thiol Reactivity (Thiol-Glo™ Assay) PQCA_Activity->Direct_Interaction is indicated by Inhibition_of_Modification Inhibition of Protein Thiol Modification (Ellman's Reagent Assay) PQCA_Activity->Inhibition_of_Modification is indicated by Prevention_of_Aggregation Prevention of Protein Aggregation (DLS Assay) Inhibition_of_Modification->Prevention_of_Aggregation leads to

Caption: Logical relationship between the different experimental assays for this compound activity.

Proximity Ligation Assay (PLA) for the Analysis of EGFR Dimerization in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive form of brain cancer, characterized by rapid cell proliferation and resistance to therapy.[1][2] A key driver of glioblastoma pathogenesis is the aberrant signaling of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and activates downstream signaling pathways, promoting cell growth and survival. In many glioblastoma cases, the EGFR gene is amplified, and a constitutively active mutant, EGFRvIII, is expressed.[1][2] This mutant receptor can form homodimers and heterodimers with wild-type EGFR (EGFRwt), leading to constant activation of downstream pathways.[1][3]

The Proximity Ligation Assay (PLA) is a powerful technique for the in situ detection and quantification of protein-protein interactions with high specificity and sensitivity.[3][4] This method allows for the visualization of individual protein-protein interaction events as distinct fluorescent signals, making it ideal for studying EGFR dimerization in the cellular context of glioblastoma.[3] These application notes provide a detailed protocol for the use of PLA to study EGFR dimerization in glioblastoma cells and tissues, along with examples of quantitative data analysis.

Data Presentation

The following tables summarize quantitative data from a study by Gajadhar et al. (2012) that utilized PLA to investigate EGFR dimerization in glioblastoma cell lines. The data represents the average number of PLA signals per cell, which corresponds to the number of specific EGFR dimer interactions.

Table 1: Quantification of EGFR Homodimers and Heterodimers in U87MG Glioblastoma Cell Lines Expressing Wild-Type and Mutant EGFR.

Cell LineEGFR ExpressionDimerization Detected (PLA)Average PLA Signals per Cell (± SEM)
U87MG-vectorEndogenous EGFRwtEGFRwt - EGFRwt5.2 ± 1.1
U87MG-EGFRwtOverexpressed EGFRwtEGFRwt - EGFRwt25.6 ± 3.5
U87MG-EGFRvIIIOverexpressed EGFRvIIIEGFRvIII - EGFRvIII38.9 ± 4.2
U87MG-EGFRwt/vIIICo-expressed EGFRwt and EGFRvIIIEGFRwt - EGFRvIII45.3 ± 5.8

Data extracted from Gajadhar, A. et al. (2012). In situ analysis of mutant EGFRs prevalent in glioblastoma multiforme reveals aberrant dimerization, activation, and differential response to anti-EGFR targeted therapy. Molecular Cancer Research.

Table 2: Effect of Anti-EGFR Monoclonal Antibody (Cetuximab) on EGFR Dimerization in Glioblastoma Cell Lines.

Cell LineDimerization Detected (PLA)TreatmentAverage PLA Signals per Cell (± SEM)Percent Inhibition
U87MG-EGFRwtEGFRwt - EGFRwtUntreated25.6 ± 3.5-
U87MG-EGFRwtEGFRwt - EGFRwtCetuximab (100 nM)8.1 ± 1.568.4%
U87MG-EGFRvIIIEGFRvIII - EGFRvIIIUntreated38.9 ± 4.2-
U87MG-EGFRvIIIEGFRvIII - EGFRvIIICetuximab (100 nM)35.2 ± 3.99.5%
U87MG-EGFRwt/vIIIEGFRwt - EGFRvIIIUntreated45.3 ± 5.8-
U87MG-EGFRwt/vIIIEGFRwt - EGFRvIIICetuximab (100 nM)28.7 ± 3.136.6%

Data extracted from Gajadhar, A. et al. (2012). In situ analysis of mutant EGFRs prevalent in glioblastoma multiforme reveals aberrant dimerization, activation, and differential response to anti-EGFR targeted therapy. Molecular Cancer Research.

Experimental Protocols

This section provides a detailed protocol for performing a Proximity Ligation Assay to detect EGFR dimerization in glioblastoma cells grown on coverslips. This protocol is based on the methods described by Gajadhar et al. (2012) and standard Duolink® PLA protocols.

Materials:

  • Glioblastoma cell lines (e.g., U87MG)

  • Glass coverslips

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., Duolink® Blocking Solution)

  • Primary antibodies against EGFR (from two different host species, e.g., mouse and rabbit)

  • Duolink® In Situ PLA probes (anti-mouse MINUS and anti-rabbit PLUS)

  • Duolink® In Situ Detection Reagents (fluorescently labeled)

  • Duolink® Ligation and Amplification solutions

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Fixation:

    • Seed glioblastoma cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against EGFR (e.g., mouse anti-EGFR and rabbit anti-EGFR) in the antibody diluent provided with the PLA kit.

    • Aspirate the blocking solution and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash the coverslips twice with wash buffer A for 5 minutes each.

  • PLA Probe Incubation:

    • Dilute the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) in the antibody diluent.

    • Add the PLA probe solution to the coverslips.

    • Incubate for 1 hour at 37°C in a humidified chamber.

    • Wash the coverslips twice with wash buffer A for 5 minutes each.

  • Ligation and Amplification:

    • Prepare the ligation solution by diluting the ligation buffer and adding the ligase.

    • Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C.

    • Wash the coverslips twice with wash buffer A for 2 minutes each.

    • Prepare the amplification solution by diluting the amplification buffer and adding the polymerase.

    • Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C. Protect from light during this step.

    • Wash the coverslips twice with wash buffer B for 10 minutes each, followed by a final wash in 0.01x wash buffer B for 1 minute.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

    • Image the slides using a fluorescence microscope. Capture images of the PLA signals (e.g., red fluorescent dots) and the DAPI-stained nuclei (blue).

    • Quantify the number of PLA signals per cell using image analysis software.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFRwt EGFRwt Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFRwt Ligand Binding EGFRwt->EGFRwt EGFRvIII EGFRvIII Truncated Extracellular Domain Transmembrane Domain Constitutively Active Kinase Domain EGFRwt->EGFRvIII Heterodimerization Grb2 Grb2 EGFRwt->Grb2 Autophosphorylation & Docking PI3K PI3K EGFRwt->PI3K STAT3 STAT3 EGFRwt->STAT3 EGFRvIII->EGFRvIII EGFRvIII->Grb2 EGFRvIII->PI3K EGFRvIII->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway in glioblastoma.

PLA_Workflow start Start: Glioblastoma Cells on Coverslip fixation 1. Fixation (4% PFA) start->fixation permeabilization 2. Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (Duolink® Blocking Solution) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (e.g., mouse anti-EGFR & rabbit anti-EGFR) blocking->primary_ab pla_probes 5. PLA Probe Incubation (anti-mouse MINUS & anti-rabbit PLUS) primary_ab->pla_probes ligation 6. Ligation (Forms circular DNA template) pla_probes->ligation amplification 7. Rolling Circle Amplification (Generates amplified DNA product) ligation->amplification detection 8. Detection (Hybridization with fluorescent probes) amplification->detection imaging 9. Fluorescence Microscopy (Visualize PLA signals and nuclei) detection->imaging quantification 10. Image Analysis (Quantify PLA signals per cell) imaging->quantification end End: Quantitative Data quantification->end

Caption: Experimental workflow for Proximity Ligation Assay.

PLA_Principle cluster_proteins Protein Interaction cluster_antibodies Antibody Binding cluster_ligation_amp Ligation & Amplification P1 Protein 1 (e.g., EGFR) Ab1 Primary Ab 1 (mouse) P1->Ab1 P2 Protein 2 (e.g., EGFR/EGFRvIII) Ab2 Primary Ab 2 (rabbit) P2->Ab2 PLA_minus PLA Probe MINUS (anti-mouse) Ab1->PLA_minus PLA_plus PLA Probe PLUS (anti-rabbit) Ab2->PLA_plus Connector Connector Oligos PLA_minus->Connector PLA_plus->Connector Circle Circular DNA Connector->Circle Ligation Amplicon Amplified DNA (Rolling Circle Amplification) Circle->Amplicon Amplification Fluorescent_Probe Fluorescent Probe Amplicon->Fluorescent_Probe Detection

Caption: Principle of the Proximity Ligation Assay.

References

Techniques for Measuring PQCA Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQCA (6-methoxy-8-(p-toluenesulfonamido)quinoline), also known as TSQ, is a cell-permeable fluorescent compound belonging to the sulfonamide class of molecules. Its intrinsic fluorescence makes it amenable to various analytical techniques for quantifying its uptake into cells. Understanding the rate and extent of this compound's cellular accumulation is crucial for applications ranging from its use as a zinc sensor to assessing its potential as a therapeutic agent. These application notes provide detailed protocols for measuring the cellular uptake of this compound using common laboratory techniques, including fluorescence microscopy, flow cytometry, and radiolabeling assays.

I. Fluorescence-Based Methods

The inherent fluorescence of this compound allows for its direct detection and quantification within cells. Upon excitation, this compound emits a fluorescent signal that can be measured to determine its intracellular concentration.

A. Fluorescence Microscopy

Fluorescence microscopy provides qualitative and semi-quantitative information on the subcellular localization and accumulation of this compound.

Protocol: Measuring this compound Uptake by Fluorescence Microscopy

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in a serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS after fixation.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Acquire images using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation around 365 nm and emission around 470-490 nm).

  • Image Analysis: Use image analysis software (e.g., ImageJ or FIJI) to quantify the mean fluorescence intensity per cell.

B. Flow Cytometry

Flow cytometry enables the high-throughput quantification of this compound uptake in a large population of single cells.[1]

Protocol: Quantifying this compound Uptake by Flow Cytometry

  • Cell Culture: Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add this compound to the cell suspension at the desired final concentration and incubate for various time points at 37°C.

  • Washing: After incubation, stop the uptake by adding ice-cold PBS. Centrifuge the cells at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).

  • Data Acquisition: Analyze the cell suspension using a flow cytometer. Excite the cells with a UV laser (e.g., 355 nm) and collect the emission in the appropriate channel (e.g., corresponding to blue fluorescence).

  • Data Analysis: Gate the live cell population based on forward and side scatter properties. The geometric mean fluorescence intensity of the gated population corresponds to the amount of intracellular this compound.

II. Radiometric Method

Radiolabeling this compound (e.g., with tritium, ³H, or carbon-14, ¹⁴C) allows for highly sensitive and quantitative measurements of its cellular uptake.

Protocol: Measuring Radiolabeled this compound Uptake

  • Cell Culture: Plate cells in multi-well plates and culture to the desired confluency.

  • Preparation of Radiolabeled this compound: Prepare a working solution of radiolabeled this compound in a serum-free culture medium.

  • Incubation: Remove the culture medium, wash the cells with PBS, and add the radiolabeled this compound solution. Incubate for the desired time points at 37°C.

  • Washing: Terminate the uptake by aspirating the radioactive medium and rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein.

Data Presentation

The uptake of sulfonamides like this compound is influenced by the pH gradient across the cell membrane. The neutral form of the molecule is more lipid-soluble and can diffuse more readily across the membrane.[2] The following table provides illustrative data on the pH-dependent cellular uptake of a sulfonamide compound.

Extracellular pHIncubation Time (minutes)Intracellular Concentration (µM) - HypotheticalFold Increase over pH 7.4
6.43015.22.1
7.4307.21.0
8.4303.50.5

Table 1: Illustrative Data on the pH-Dependent Cellular Uptake of a Sulfonamide. This table presents hypothetical data to demonstrate the expected trend of increased cellular uptake of a sulfonamide like this compound at a lower extracellular pH, which favors the neutral, more membrane-permeant form of the molecule.

Visualization of Cellular Uptake Mechanism

The cellular uptake of sulfonamides such as this compound is primarily thought to occur via a diffusion-like transport mechanism that is dependent on the pH gradient between the extracellular environment and the cytoplasm.[2]

PQCA_Uptake PQCA_neutral_ext This compound (Neutral) PQCA_ionic_ext This compound (Ionic) PQCA_neutral_ext->PQCA_ionic_ext Deprotonation PQCA_neutral_int This compound (Neutral) PQCA_neutral_ext->PQCA_neutral_int Passive Diffusion H_ext H+ PQCA_ionic_int This compound (Ionic) PQCA_ionic_ext->PQCA_ionic_int Limited Diffusion Membrane PQCA_neutral_int->PQCA_ionic_int Deprotonation H_int H+

Figure 1: Proposed mechanism of this compound cellular uptake.

References

The Role of Pyrroloquinoline Quinone (PQQ) and its Precursor Peptide PqqA in Biological Systems: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

An extensive review of scientific literature reveals that "PQCA" is most likely an alternate designation for PqqA , a precursor peptide essential for the biosynthesis of pyrroloquinoline quinone (PQQ) . PQQ is a small quinone molecule that functions as a redox cofactor for several bacterial dehydrogenases. While research has illuminated the biosynthetic pathway of PQQ and its physiological roles, there is currently no established application of PqqA or PQQ in high-throughput screening (HTS) for the purpose of drug discovery .

This document aims to provide a comprehensive overview of the existing knowledge surrounding PQQ and its biosynthesis, including the key components and their functions. While we cannot provide application notes for HTS as requested due to a lack of available data, the information presented here may serve as a foundation for future research and exploration of PQQ's potential in various scientific and therapeutic contexts.

The Pyrroloquinoline Quinone (PQQ) Biosynthetic Pathway

The biosynthesis of PQQ is a complex process involving several key proteins that modify the precursor peptide, PqqA. The central steps of this pathway are outlined below.

Key Components of the PQQ Biosynthetic Pathway:
ComponentFunction
PqqA The precursor peptide that undergoes post-translational modification to form PQQ.
PqqD A chaperone protein that binds to PqqA, facilitating its interaction with the enzyme PqqE.
PqqE A radical S-adenosylmethionine (SAM) enzyme that catalyzes the initial cross-linking of amino acid residues within PqqA.
PqqF/G A protease that processes the modified PqqA peptide.
PqqB An iron-dependent hydroxylase involved in further modification of the cross-linked peptide.
PqqC A cofactor-independent oxidase that completes the synthesis of PQQ.

Signaling and Biological Functions of PQQ

Research suggests that PQQ plays a role in various biological processes, primarily attributed to its antioxidant properties and its function as a cofactor. Some of the noted biological effects include:

  • Mitochondrial Function: PQQ is believed to support mitochondrial biogenesis and function, which is crucial for cellular energy production.

  • Antioxidant Activity: PQQ can act as a potent antioxidant, protecting cells from damage caused by reactive oxygen species.

  • Growth and Development: In some microorganisms, PQQ has been shown to act as a growth factor.

While these functions are of interest, they have not been directly leveraged in a high-throughput screening context for drug discovery according to the available scientific literature.

High-Throughput Screening Applications

A review of the literature did identify an instance where high-throughput screening was utilized in the context of PQQ production. Specifically, a study employed HTS to screen for high-titer PQQ mutant strains of Hyphomicrobium denitrificans to optimize the industrial production of PQQ.[1] However, this application is distinct from the use of PQQ or its precursors as a tool or target in a high-throughput screening assay for identifying new drug candidates.

Future Directions

The lack of published data on the use of PqqA or PQQ in high-throughput screening for drug discovery does not preclude its potential in this area. Future research could explore:

  • Target-based screens: Developing assays where PQQ or its biosynthetic enzymes are the target for identifying small molecule modulators.

  • Phenotypic screens: Investigating the effects of compound libraries on cellular models where PQQ-dependent pathways are critical.

Conclusion

Visualizing the PQQ Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of pyrroloquinoline quinone from its precursor peptide, PqqA.

PQQ_Biosynthesis PqqA PqqA (Precursor Peptide) Complex PqqA-PqqD-PqqE Complex PqqA->Complex Binds PqqD PqqD (Chaperone) PqqD->Complex Binds PqqE PqqE (Radical SAM Enzyme) PqqE->Complex Catalyzes Crosslinked_PqqA Cross-linked PqqA Complex->Crosslinked_PqqA Cross-linking Processed_Peptide Processed Peptide Crosslinked_PqqA->Processed_Peptide Processed by PqqFG PqqF/G (Protease) Hydroxylated_Intermediate Hydroxylated Intermediate Processed_Peptide->Hydroxylated_Intermediate Hydroxylated by PqqB PqqB (Hydroxylase) PQQ PQQ (Pyrroloquinoline Quinone) Hydroxylated_Intermediate->PQQ Oxidized by PqqC PqqC (Oxidase)

Caption: PQQ Biosynthesis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing PQCA Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solubility of PQCA (6-methoxy-8-(4-methyl-1-piperazinyl)-4-quinolinecarboxylic acid) for in vivo studies. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in formulating this compound for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in preparing this compound for in vivo studies?

A1: this compound, like many quinolinecarboxylic acid derivatives, is expected to have low aqueous solubility. This poor solubility can lead to several challenges in in vivo studies, including:

  • Low Bioavailability: Insoluble compounds are poorly absorbed in the gastrointestinal tract, leading to low and variable drug exposure.

  • Difficulty in Formulation: Achieving a homogenous and stable formulation at the required concentration for dosing can be difficult.

  • Precipitation upon Administration: A compound may precipitate at the injection site or in the gastrointestinal tract, leading to inaccurate dosing and potential local toxicity.

Q2: What are the primary strategies for improving the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of compounds like this compound. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution. Common techniques include particle size reduction (micronization, nanosuspension) and converting the crystalline form to a more soluble amorphous form, often through the creation of solid dispersions.

  • Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule to increase its solubility. This can include salt formation or the creation of prodrugs.

  • Formulation Approaches: This is the most common strategy and involves the use of excipients to increase the solubility of the drug in a liquid vehicle. Key formulation techniques include the use of co-solvents, surfactants (to form micelles or microemulsions), and cyclodextrins (to form inclusion complexes).

Q3: Where should I start if I have no solubility data for this compound?

A3: If you have no prior data, a systematic approach is recommended. Start with simple solubility screening in various pharmaceutically acceptable solvents and co-solvents. Based on these initial findings, you can then explore more advanced formulation strategies. The general workflow for solubility enhancement is illustrated below.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Evaluation and Optimization cluster_3 Final Formulation start Start with this compound Powder physchem Physicochemical Characterization (pKa, logP) start->physchem sol_screen Solubility Screening (Aqueous buffers, co-solvents) physchem->sol_screen form_dev Formulation Development sol_screen->form_dev cosolvent Co-solvent Systems form_dev->cosolvent surfactant Surfactant-based Systems (Micelles, Microemulsions) form_dev->surfactant cyclodextrin Cyclodextrin Complexation form_dev->cyclodextrin solid_disp Solid Dispersions form_dev->solid_disp nanotech Nanotechnology (Nanosuspensions) form_dev->nanotech eval In Vitro Evaluation (Solubility, Dissolution, Stability) cosolvent->eval surfactant->eval cyclodextrin->eval solid_disp->eval nanotech->eval optimize Optimization eval->optimize in_vivo In Vivo PK Studies optimize->in_vivo final_form Final Dosing Formulation in_vivo->final_form

Solubility Enhancement Workflow

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution during formulation. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Reduce the concentration of this compound. 2. Increase the proportion of the co-solvent or solubilizing agent. 3. Try a different solubilization technique. For example, if a co-solvent system fails, a cyclodextrin-based formulation might be more effective.
The formulation is cloudy or hazy. Incomplete dissolution or formation of a fine suspension instead of a true solution.1. Apply gentle heating or sonication to aid dissolution.2. Filter the formulation through a 0.22 µm filter to remove undissolved particles (for solutions).3. Increase the concentration of the solubilizing agent.
Low and variable drug exposure in vivo. Poor absorption due to low solubility in the gastrointestinal tract or precipitation after oral administration.1. Consider a different formulation strategy. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[1]2. Prepare a nanosuspension to increase the surface area and dissolution rate.3. For preclinical studies, consider parenteral administration (e.g., intravenous) if oral bioavailability is a significant hurdle.
The chosen excipients are not well-tolerated in the animal model. Some organic solvents or high concentrations of surfactants can cause toxicity.1. Consult literature for tolerated excipient levels in the specific animal model.2. Use less toxic alternatives. For example, replace a harsh organic co-solvent with a combination of polyethylene glycol (PEG) and water.3. Reduce the concentration of the problematic excipient and combine it with another solubilization technique.

Quantitative Data on Solubility Enhancement of Structurally Related Quinolones

Table 1: Solubility Enhancement of Norfloxacin using Solid Dispersions

FormulationCompositionSolubility Enhancement FactorReference
Solid DispersionNorfloxacin with a hydrotropic blend of sodium citrate, niacinamide, and PEG 4000 (1:1:1)Not specified, but resulted in fastest drug release.[2]
Mixed-Solvency Based Solid DispersionNorfloxacin with a mixture of 20% sodium benzoate, 15% niacinamide, and 5% urea563.42[3]

Table 2: Solubility Enhancement of Ciprofloxacin

FormulationCompositionSolubility IncreaseReference
Cyclodextrin ComplexCiprofloxacin with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin7-fold[4]
MicroemulsionCiprofloxacin in a system of silicone oil, Tween 80, and propylene glycolCiprofloxacin solubility in the optimized formulation was 81.18 mg/mL.[5]
Prodrug ApproachCiprofloxacin-triethylene glycol (TEG) derivativeSolubility of 38.7 mg/mL compared to ciprofloxacin base.[6]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is adapted from a method used for Norfloxacin.[3]

  • Dissolution: Dissolve a specific amount of this compound and the chosen carrier (e.g., a hydrotropic blend of urea, sodium benzoate, and niacinamide) in a suitable solvent system (e.g., a minimal amount of water or an organic solvent in which both are soluble).

  • Evaporation: The solvent is then removed under vacuum at a controlled temperature (e.g., 50 ± 2 °C) using a rotary evaporator.

  • Drying: The resulting solid mass is further dried in an oven to remove any residual solvent.

  • Sizing: The dried solid dispersion is then passed through a sieve of a specific mesh size to obtain a uniform powder.

  • Storage: The final product should be stored in a desiccator to prevent moisture absorption.

G cluster_0 Preparation cluster_1 Processing dissolve Dissolve this compound and Carrier in Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Oven Drying evaporate->dry sieve Sieving dry->sieve store Store in Desiccator sieve->store

Solid Dispersion Workflow
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol is a general method for preparing cyclodextrin complexes.[7][8]

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-CD) in an aqueous buffer.

  • Addition of this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Shake the suspension at a constant temperature for a specified period (e.g., 24-72 hours) to allow for complex formation and to reach equilibrium.

  • Separation: Separate the undissolved this compound by centrifugation and/or filtration.

  • Analysis: Analyze the concentration of dissolved this compound in the supernatant, for example, by HPLC, to determine the increase in solubility.

  • Lyophilization (for solid complex): To obtain a solid powder of the complex, the aqueous solution can be freeze-dried (lyophilized).

G cluster_0 Complex Formation cluster_1 Isolation and Analysis cd_sol Prepare Cyclodextrin Aqueous Solution add_this compound Add Excess this compound cd_sol->add_this compound equilibrate Equilibrate (Shaking) add_this compound->equilibrate separate Centrifuge and Filter equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze lyophilize Lyophilize for Solid Complex separate->lyophilize

Cyclodextrin Complexation Workflow

References

Technical Support Center: Optimizing PQCA Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PQCA in cell-based assays. This compound, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (a Gq-coupled GPCR), requires careful optimization for successful and reproducible experimental outcomes.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or 1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid), is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq pathway. As a PAM, this compound does not directly activate the M1 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), or other orthosteric agonists. This modulation occurs at a binding site distinct from the primary agonist binding site.

Q2: What are the expected downstream effects of M1 receptor activation by this compound in a cell-based assay?

A2: Activation of the Gq pathway by an M1 receptor agonist, potentiated by this compound, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can be measured using various assays.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: Based on in vitro studies of similar M1 PAMs, a starting concentration range of 10 nM to 10 µM is recommended for this compound.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare this compound for use in cell culture?

A4: this compound is a small molecule that is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q5: Can this compound cause off-target effects?

A5: While this compound is reported to be highly selective for the M1 receptor, all small molecules have the potential for off-target effects, especially at high concentrations.[1] It is advisable to perform counter-screening against other muscarinic receptor subtypes (M2-M5) and a panel of other relevant GPCRs to confirm specificity in your experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. This compound concentration is too low. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 30 µM).
2. Insufficient concentration of orthosteric agonist. This compound is a PAM and requires the presence of an orthosteric agonist. Co-treat cells with this compound and a concentration of an M1 agonist (e.g., acetylcholine, carbachol) at its EC20 to EC50.
3. Low or no expression of M1 receptor in the cell line. Confirm M1 receptor expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the M1 receptor.
4. This compound degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
High background signal or cell death 1. This compound concentration is too high, leading to cytotoxicity. Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use concentrations well below the cytotoxic threshold.
2. High DMSO concentration. Ensure the final DMSO concentration in the assay medium is below 0.1%.
3. Contamination of cell culture. Regularly test cell cultures for mycoplasma contamination.
Inconsistent or variable results 1. Inconsistent cell seeding density. Ensure a uniform cell number is seeded in each well.
2. Variation in incubation times. Adhere strictly to optimized incubation times for compound treatment and assay steps.
3. Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.
4. Cell passage number. Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Key Reagents in this compound Cell-Based Assays

Reagent Typical Concentration Range Notes
This compound 10 nM - 10 µMPerform a dose-response curve to determine the optimal concentration.
Orthosteric Agonist (e.g., Acetylcholine, Carbachol) EC20 - EC50The concentration should be optimized for the specific cell line and assay.
DMSO (as vehicle) < 0.1% (v/v)High concentrations can be cytotoxic.

Table 2: Typical EC50 Values for M1 Receptor Agonists in Different Assays

Assay Type Agonist Cell Line Typical EC50
Intracellular Calcium MobilizationCarbacholCHO-M1~100 nM
IP-One HTRFAcetylcholineHEK293-M1~50 nM
SRE Reporter AssayCarbacholHEK293-M1~200 nM
Note: These are example values and will vary depending on the specific experimental conditions.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to M1 receptor activation potentiated by this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the M1 receptor (e.g., CHO-M1, HEK293-M1)

  • Black, clear-bottom 96-well plates

  • This compound

  • M1 receptor agonist (e.g., acetylcholine, carbachol)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the 2X loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 2X solution of this compound at various concentrations in HBSS.

    • Prepare a 2X solution of the M1 agonist at its EC20 concentration in HBSS.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 100 µL of the 2X this compound solution followed by 100 µL of the 2X M1 agonist solution.

    • Continuously record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the this compound concentration to generate a dose-response curve and determine the EC50.

IP-One HTRF Assay

This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][4][5][6][7]

Materials:

  • Cells expressing the M1 receptor

  • White, 384-well plates

  • This compound

  • M1 receptor agonist

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer (containing LiCl)

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare the M1 agonist at its EC80 concentration in stimulation buffer.

    • Add this compound to the wells, followed by the M1 agonist.

  • Incubation: Incubate the plate at 37°C for the time recommended in the kit manual (typically 30-60 minutes).

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate to the wells.

    • Incubate at room temperature for 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the this compound concentration to determine the EC50.

Serum Response Element (SRE) Reporter Assay

This assay measures the activation of the MAPK/ERK pathway, which can be downstream of Gq activation, using a luciferase reporter gene under the control of the Serum Response Element (SRE).[4][5][6]

Materials:

  • HEK293 cells

  • SRE-luciferase reporter plasmid

  • M1 receptor expression plasmid

  • Transfection reagent

  • This compound

  • M1 receptor agonist

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect HEK293 cells with the SRE-luciferase reporter plasmid and the M1 receptor expression plasmid. Seed the transfected cells into a 96-well plate.

  • Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 18-24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound in the presence of an EC20 concentration of the M1 agonist.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the this compound concentration to determine the EC50.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates

Caption: Gq signaling pathway activated by an M1 agonist and potentiated by this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Seed M1-expressing cells in 96-well plate node2 Incubate overnight node1->node2 node3 Load cells with Fluo-4 AM dye node2->node3 node4 Record baseline fluorescence node3->node4 node5 Inject this compound and M1 agonist node4->node5 node6 Record fluorescence change node5->node6 node7 Calculate ΔF (Peak - Baseline) node6->node7 node8 Plot ΔF vs. [this compound] node7->node8 node9 Determine EC50 node8->node9

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_effect No Effect issue->no_effect Yes high_bg High Background/ Cytotoxicity issue->high_bg Yes inconsistent Inconsistent Results issue->inconsistent Yes end Successful Assay issue->end No check_conc Check this compound & Agonist Concentrations no_effect->check_conc check_receptor Verify M1 Receptor Expression no_effect->check_receptor check_viability Perform Cytotoxicity Assay high_bg->check_viability check_dmso Verify DMSO Concentration high_bg->check_dmso check_cells Check Cell Seeding & Passage Number inconsistent->check_cells check_protocol Review Incubation Times & Pipetting inconsistent->check_protocol check_conc->issue check_receptor->issue check_viability->issue check_dmso->issue check_cells->issue check_protocol->issue

Caption: Logical troubleshooting workflow for common issues in this compound cell-based assays.

References

Technical Support Center: Managing PQCA-Induced Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential cytotoxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).[1] It enhances the effect of acetylcholine at the M1 receptor, which is a key target for improving cognitive function in conditions like Alzheimer's disease.[1][2]

Q2: Is this compound expected to be cytotoxic?

Direct, off-target cytotoxicity is not the primary concern with this compound. Instead, adverse effects observed in preclinical studies are consistent with classical cholinergic toxicity due to the overstimulation of M1 muscarinic receptors.[2] In in vitro systems, this overstimulation can lead to cellular stress, altered signaling, and potentially, cell death, which may be interpreted as cytotoxicity.

Q3: What are the typical signs of this compound-induced cellular stress in vitro?

Signs of excessive M1 receptor activation in cell cultures can include:

  • Changes in cell morphology.

  • Decreased cell viability or proliferation in assays like MTT or WST.

  • Increased lactate dehydrogenase (LDH) release, indicating membrane damage.[3]

  • Alterations in intracellular signaling pathways downstream of M1 receptor activation.

Q4: At what concentrations are these effects typically observed?

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments that provides the desired M1 modulation without causing excessive cellular stress.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: High levels of apparent cytotoxicity observed in cell viability assays.

Possible Cause: Overstimulation of M1 muscarinic receptors leading to a "cholinergic crisis" at the cellular level. This is an on-target effect, not classical cytotoxicity.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to identify the lowest effective concentration of this compound.

  • Use a Muscarinic Receptor Antagonist:

    • To confirm that the observed "cytotoxicity" is due to M1 receptor over-activation, co-incubate your cells with this compound and a non-selective muscarinic antagonist like atropine or a selective M1 antagonist if available. If the antagonist rescues the cells, it confirms an on-target effect.

  • Adjust Incubation Time:

    • Reduce the duration of this compound exposure. A shorter incubation time may be sufficient to achieve the desired pharmacological effect without inducing significant cellular stress.

Issue 2: Inconsistent results between experiments.

Possible Cause: Variability in cell culture conditions or reagent preparation.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers, seeding densities, and media formulations.

    • Monitor for any signs of contamination.

  • Proper this compound Handling and Storage:

    • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately.

    • Avoid repeated freeze-thaw cycles.

    • Ensure the final solvent concentration in your culture medium is consistent across all conditions and does not exceed levels that could induce cytotoxicity on their own.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines a method to determine the concentration of this compound that effectively modulates M1 receptors without causing significant cell death.

Materials:

  • Target cells expressing M1 muscarinic receptors

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested starting range is from 1 nM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the EC50 (effective concentration) and the CC50 (cytotoxic concentration).

Protocol 2: LDH Release Assay to Assess Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[3]

Materials:

  • Target cells expressing M1 muscarinic receptors

  • This compound

  • Cell culture medium

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the cells with this compound for the desired duration.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Vehicle)1005
0.01986
0.1958
19210
107525
1004060

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific cell type and experimental conditions.

Visualizations

PQCA_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start High Apparent Cytotoxicity Observed with this compound optimize_conc 1. Optimize this compound Concentration (Dose-Response Curve) start->optimize_conc use_antagonist 2. Co-incubate with Muscarinic Antagonist start->use_antagonist adjust_time 3. Adjust Incubation Time start->adjust_time result1 Identify Lowest Effective Dose optimize_conc->result1 result2 Confirm On-Target Effect (Cytotoxicity Reversed) use_antagonist->result2 result3 Minimize Cellular Stress adjust_time->result3

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Cognitive Enhancement, Cholinergic Overstimulation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified M1 muscarinic receptor signaling pathway activated by ACh and modulated by this compound.

References

Technical Support Center: Protein-Fragment Complementation Assay (PCA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Protein-Fragment Complementation Assay (PCA) experiments.

Troubleshooting Guides

This section addresses common challenges encountered during PCA experiments in a question-and-answer format, offering specific solutions to overcome them.

Question: Why am I observing a high background signal in my PCA experiment?

Answer: High background signal, where a signal is detected in the absence of a specific protein-protein interaction, can be a significant issue in PCA experiments. The primary causes and potential solutions are outlined below:

  • Spontaneous Association of Reporter Fragments: The fragments of the reporter protein may have an inherent affinity for each other, leading to spontaneous reassembly and a false-positive signal.

    • Solution: Optimize the reporter protein construct. Some PCA systems, like NanoBiT, have been engineered with fragments that have very low intrinsic affinity for each other, minimizing self-association.[1] Consider using reporters with a proven low tendency for spontaneous assembly.

  • Overexpression of Fusion Proteins: High concentrations of the fusion proteins can increase the likelihood of random collisions, leading to non-specific complementation of the reporter fragments.[1]

    • Solution: Titrate the expression levels of your fusion proteins. Use weaker promoters or reduce the amount of transfected DNA to express the proteins at near-endogenous levels. This minimizes random interactions and enhances the specificity of the signal.

  • Cellular Autofluorescence: In fluorescence-based PCA methods like Bimolecular Fluorescence Complementation (BiFC), the inherent fluorescence of cells can contribute to high background.

    • Solution: Include a control of untransfected cells or cells expressing only one of the fusion proteins to quantify the level of autofluorescence. Use reporter proteins with emission spectra that are distinct from the cellular autofluorescence spectrum.

Question: What are the likely causes of a low or absent signal in my PCA experiment?

Answer: A weak or non-existent signal can be equally frustrating. Here are some common culprits and their solutions:

  • Suboptimal Protein Expression or Stability: One or both of the fusion proteins may not be expressed at sufficient levels or may be unstable and rapidly degraded.

    • Solution: Confirm the expression and stability of your fusion proteins using Western blotting. If expression is low, consider codon optimization of your gene of interest or using a stronger promoter. To enhance stability, you can try adding a stabilizing tag or performing the experiment at a lower temperature.

  • Steric Hindrance: The fusion of the reporter fragments to the proteins of interest may sterically hinder their interaction.

    • Solution: Modify the linker sequence between your protein of interest and the reporter fragment. Longer, more flexible linkers can provide the necessary space for the proteins to interact and the reporter to complement. Also, try fusing the reporter fragments to different termini (N- or C-terminus) of your proteins.

  • Incorrect Subcellular Localization: The interacting proteins may need to be in a specific subcellular compartment to interact.

    • Solution: Verify the subcellular localization of your fusion proteins using immunofluorescence or by co-expressing them with fluorescently tagged markers for specific organelles. If necessary, add localization signals to your constructs to direct them to the appropriate compartment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of PCA experiments.

What are the key considerations when choosing a PCA reporter system?

The choice of reporter protein is critical and depends on the specific experimental goals. Key factors to consider include:

  • Signal Type: Luciferase-based reporters (e.g., NanoBiT, Gaussia luciferase) offer high sensitivity and a broad dynamic range, making them suitable for detecting weak or transient interactions. Fluorescent reporters (e.g., GFP, Venus) are well-suited for visualizing the subcellular localization of protein interactions.

  • Reversibility: Some PCA systems, like those based on Gaussia luciferase, are reversible, allowing for the study of dynamic interactions. Others, such as many split-GFP systems, form irreversible complexes, which can be advantageous for capturing transient interactions.

  • Signal-to-Noise Ratio: Reporters with a high signal-to-noise ratio, such as NanoBiT, are preferable as they provide a clearer distinction between true interactions and background noise.[1]

How can I minimize false positives and false negatives in my PCA experiment?

Proper experimental design and the inclusion of appropriate controls are essential to minimize misleading results.

  • Negative Controls:

    • Use a non-interacting protein pair to assess the level of background signal.

    • Introduce mutations in the interaction domain of one of the proteins to demonstrate that the observed signal is specific to their interaction.

    • Express one of the fusion proteins with an empty vector to control for non-specific interactions.

  • Positive Controls:

    • Use a known interacting protein pair to validate that the assay is working correctly.

  • Expression Level Control: As mentioned in the troubleshooting section, carefully control the expression levels of your fusion proteins to reduce non-specific interactions.

What are the best practices for cell line selection in PCA experiments?

The choice of cell line can significantly impact the outcome of your experiment. Consider the following:

  • Endogenous Protein Expression: Whenever possible, use a cell line that endogenously expresses the proteins of interest at levels relevant to the biological question.

  • Low Autofluorescence: For fluorescence-based PCA, select cell lines with low intrinsic fluorescence.

  • Transfection Efficiency: Choose a cell line that can be efficiently transfected to ensure adequate expression of your fusion constructs.

  • Biological Context: The cell line should be relevant to the biological process you are studying.

How critical is buffer optimization for in vitro PCA experiments?

For PCA experiments performed in cell lysates or with purified proteins, buffer composition is crucial for maintaining protein stability and function. Key parameters to optimize include:

  • pH: Maintain a pH that is optimal for the stability and activity of your proteins of interest.

  • Salt Concentration: The ionic strength of the buffer can influence protein-protein interactions.

  • Detergents: For membrane proteins, the choice and concentration of detergent are critical for solubilization and maintaining their native conformation.

  • Additives: Additives such as glycerol or BSA can sometimes help to stabilize proteins and reduce non-specific binding.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for commonly used PCA reporter systems. These values should be considered as starting points, and optimization is often necessary for specific protein pairs and experimental conditions.

Table 1: Comparison of Common PCA Reporter Proteins

Reporter ProteinSignal TypeReversibilityTypical Signal-to-Noise RatioKey AdvantagesKey Disadvantages
NanoBiT (NanoLuc) LuminescenceReversible>1000x over split firefly[1]High sensitivity, low background, small tag sizeRequires substrate addition
Gaussia Luciferase LuminescenceReversibleHighSecreted reporter allows for kinetic studiesRequires substrate addition
Split-GFP/Venus (BiFC) FluorescenceGenerally IrreversibleVariable (can be low)Allows for visualization of interaction localizationProne to self-assembly, photobleaching
DHFR Cell SurvivalIrreversibleNot applicable (selection-based)Simple, selection-based readoutIndirect measure of interaction, limited to cell-based assays

Table 2: Typical Experimental Parameters for PCA

Reporter SystemTypical Protein ConcentrationIncubation TimeIncubation Temperature
NanoBiT Low (near endogenous levels)10 minutes to several hours37°C
Split-GFP (BiFC) Variable (optimization required)16-72 hours[2]17-37°C (optimization may be needed)[2]
Gaussia Luciferase VariableMinutes to hours37°C
DHFR Endogenous promoter expression is often sufficient[3]24-72 hours30°C (for yeast)

Detailed Experimental Protocols

This section provides generalized protocols for three common PCA methods. Note that specific details may need to be optimized for your particular experiment.

Dihydrofolate Reductase (DHFR) PCA Protocol (Yeast)

This protocol is adapted for a high-throughput screen in Saccharomyces cerevisiae.

  • Strain Preparation:

    • Obtain or generate yeast strains where your bait protein is fused to the DHFR F[4][5] fragment and your prey proteins are fused to the DHFR F[6] fragment.[6]

  • Mating:

    • Grow the bait strain in a liquid culture to saturation.

    • Pin the prey strains onto a solid agar plate.

    • Mate the bait and prey strains by replica plating the bait strain onto the plate containing the prey strains.

  • Diploid Selection:

    • Replica plate the mated cells onto a medium that selects for diploid cells.

  • Interaction Selection:

    • Replica plate the diploid cells onto a medium containing methotrexate (MTX). The concentration of MTX may need to be optimized.

  • Data Analysis:

    • Score the growth of the colonies on the MTX-containing plates after 2-3 days of incubation at 30°C. Growth indicates a positive interaction.

Split-GFP (BiFC) PCA Protocol (Mammalian Cells)
  • Plasmid Construction:

    • Clone your proteins of interest into vectors containing the N-terminal and C-terminal fragments of a split fluorescent protein (e.g., Venus, GFP).

  • Cell Culture and Transfection:

    • Plate your chosen mammalian cell line at an appropriate density.

    • Co-transfect the cells with the plasmids encoding the N-terminal and C-terminal fusion proteins. Optimize the ratio of the two plasmids to ensure similar expression levels.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for protein expression and complementation of the fluorescent protein. The optimal incubation temperature may need to be determined empirically, with some systems showing improved signal at lower temperatures.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity and the number of fluorescent cells. Compare the signal from your interacting pair to that of your negative controls.

Gaussia Luciferase PCA Protocol (Mammalian Cells)
  • Plasmid Construction:

    • Construct plasmids where your proteins of interest are fused to the N-terminal and C-terminal fragments of Gaussia luciferase.

  • Cell Culture and Transfection:

    • Seed your cells in a 96-well plate.

    • Co-transfect the cells with the plasmids encoding the Gaussia luciferase fusion proteins.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Assay:

    • If using the secreted form of Gaussia luciferase, collect a small aliquot of the cell culture medium.

    • Add the coelenterazine substrate to the medium or cell lysate.

  • Measurement:

    • Immediately measure the luminescence using a luminometer. The signal is often transient.

  • Data Analysis:

    • Calculate the fold change in luminescence of your interacting pair relative to your negative controls.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key protein-protein interactions within three major signaling pathways that are frequently studied using PCA.

ERK_MAPK_Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 binds SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates

ERK/MAPK Signaling Pathway Interactions

TGF_Beta_Signaling TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits & phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_Complex SMAD2/3-SMAD4 Complex Transcription Gene Transcription SMAD_Complex->Transcription regulates

TGF-beta Signaling Pathway Interactions

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL FASR Fas Receptor FASL->FASR binds FADD FADD FASR->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Bax Bax CytoC Cytochrome c Bax->CytoC releases Bak Bak Bak->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Apoptosis Signaling Pathway Interactions

References

Technical Support Center: Refining Gedatolisib (PQCA) Treatment Conditions for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gedatolisib (formerly known as PQCA) in long-term experimental setups. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Gedatolisib and what is its mechanism of action?

Gedatolisib (also known as PF-05212384) is a potent, small molecule dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It targets all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2).[3] By inhibiting these key proteins in the PI3K/AKT/mTOR signaling pathway, Gedatolisib can block essential cellular processes that contribute to tumor cell growth, proliferation, and survival.[2]

Q2: What is the recommended solvent for reconstituting and storing Gedatolisib?

Gedatolisib is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C, where it is stable for over two years. DMSO stock solutions can be stored at -20°C for several months.

Q3: How should I prepare Gedatolisib for in vitro experiments?

For in vitro experiments, a stock solution of Gedatolisib in DMSO can be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the cells.

Q4: How is Gedatolisib typically administered in in vivo studies?

In preclinical animal studies, Gedatolisib is often administered intravenously (IV).[2][3][4][5] The formulation for IV injection may involve dissolving the compound in a vehicle such as 5% dextrose in water (D5W) with a small amount of lactic acid to aid solubility.[3] Intraperitoneal (IP) administration is also a common route for long-term studies in rodents as it is less stressful than repeated IV injections.[6]

Troubleshooting Guides

In Vitro Studies
Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Culture Media - Exceeding the solubility limit of Gedatolisib in the aqueous media. - Interaction with components of the serum or media supplements. - Temperature fluctuations.[7]- Ensure the final DMSO concentration is kept to a minimum. - Prepare fresh dilutions from the DMSO stock for each experiment. - Warm the media to 37°C before adding the diluted compound. - Consider using a lower concentration of serum if compatible with your cell line. - If precipitation persists, a solubility test in your specific cell culture medium is recommended.
Loss of Compound Activity Over Time - Degradation of Gedatolisib in the culture medium at 37°C. - Adsorption of the compound to the plasticware.- For long-term experiments (extending beyond 72 hours), it is advisable to replace the media with freshly prepared Gedatolisib-containing media every 48-72 hours. - Use low-adsorption plasticware for preparing and storing solutions.
High Cellular Toxicity at Low Concentrations - Cell line is particularly sensitive to PI3K/mTOR inhibition. - Synergistic toxic effects with other media components. - Incorrect stock concentration calculation.- Perform a dose-response curve to determine the IC50 for your specific cell line. - Reduce the initial treatment concentration and gradually increase it. - Double-check all calculations for stock solution and dilutions.
In Vivo Studies
Issue Potential Cause Troubleshooting Steps
Poor Compound Solubility in Vehicle - The chosen vehicle is not optimal for Gedatolisib. - The concentration of the compound is too high.- A common vehicle for intravenous administration is 5% dextrose with 0.3% lactic acid (pH 3.5).[3] - For intraperitoneal injections, a formulation with PEG300, Tween80, and saline can be considered.[2] - Gentle warming and sonication may aid in dissolution.
Animal Distress or Toxicity - The administered dose is too high. - The administration route is causing local irritation. - The vehicle itself is causing adverse effects.- Conduct a maximum tolerated dose (MTD) study to determine the optimal dose for your animal model. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). - If using IV administration, ensure proper technique to avoid extravasation. For long-term studies, consider less invasive methods like IP injection or osmotic pumps.[8] - Administer a vehicle-only control group to rule out vehicle-related toxicity.
Inconsistent Efficacy - Variability in drug administration. - Instability of the formulated compound. - Development of resistance in the tumor model.- Ensure consistent and accurate dosing for all animals. - Prepare fresh formulations of Gedatolisib for each administration to avoid degradation. - Monitor tumor growth and consider intermittent dosing schedules, as continuous high-dose treatment can sometimes lead to resistance.[9]

Quantitative Data Summary

Table 1: Gedatolisib (this compound) Solubility

Solvent Concentration Notes
DMSO~3 mg/mL (4.87 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Ethanol~1 mg/mL
WaterInsoluble
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol 1: General Procedure for Long-Term In Vitro Treatment
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Gedatolisib in anhydrous DMSO.

    • Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare a series of dilutions from the stock solution in your complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Seeding and Treatment:

    • Seed your cells in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.

    • Remove the existing medium and replace it with the medium containing the desired concentration of Gedatolisib. Include a vehicle control (medium with the same final concentration of DMSO).

  • Long-Term Maintenance:

    • For experiments lasting longer than 72 hours, it is recommended to replace the treatment medium every 48-72 hours. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells.

    • Monitor the cells regularly for any signs of cytotoxicity or morphological changes.

Protocol 2: General Procedure for In Vivo Administration (Intraperitoneal Injection)
  • Formulation Preparation:

    • For a 10 mg/kg dose in a mouse (assuming an injection volume of 10 mL/kg), prepare a 1 mg/mL solution of Gedatolisib.

    • A sample formulation can be prepared by dissolving Gedatolisib in a vehicle consisting of PEG300, Tween 80, and saline. A suggested ratio is 40% PEG300, 5% Tween 80, and 55% saline.[2]

    • Warm the mixture and sonicate briefly to ensure complete dissolution. The final solution should be clear. Prepare this formulation fresh before each injection.

  • Animal Handling and Injection:

    • Properly restrain the mouse.

    • Lift the mouse's hindquarters and locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs.

    • Aspirate to ensure the needle is not in a blood vessel or organ, then inject the solution slowly.

  • Dosing Schedule and Monitoring:

    • The dosing schedule will depend on the specific experimental design. A common schedule for long-term studies is administration every 2-3 days.[4]

    • Monitor the animals daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.

    • Include a vehicle control group that receives injections of the formulation without Gedatolisib.

Visualizations

PI3K_mTOR_Pathway Gedatolisib (this compound) Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Gedatolisib Gedatolisib (this compound) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Caption: Gedatolisib inhibits both PI3K and mTOR, blocking downstream signaling for cell growth.

Troubleshooting_Workflow In Vitro Troubleshooting: Compound Precipitation Start Precipitate observed in cell culture media Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Check_Freshness Was the diluted compound prepared fresh? Check_DMSO->Check_Freshness Yes Adjust_DMSO Adjust DMSO concentration Check_DMSO->Adjust_DMSO No Check_Temp Was the media warmed to 37°C before adding the compound? Check_Freshness->Check_Temp Yes Prepare_Fresh Prepare fresh dilutions Check_Freshness->Prepare_Fresh No Consider_Serum Can serum concentration be reduced? Check_Temp->Consider_Serum Yes Warm_Media Warm media before use Check_Temp->Warm_Media No Solubility_Test Perform solubility test in specific cell culture medium Consider_Serum->Solubility_Test No Adjust_Serum Reduce serum concentration Consider_Serum->Adjust_Serum Yes Resolved Issue Resolved Solubility_Test->Resolved Adjust_DMSO->Resolved Prepare_Fresh->Resolved Warm_Media->Resolved Adjust_Serum->Resolved

Caption: A step-by-step guide to troubleshooting compound precipitation in cell culture.

References

addressing inconsistencies in PQCA experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering inconsistencies in Protein-Quinacrine Conjugate Affinity (PQCA) experimental results and associated downstream and biophysical assays.

Section 1: Fluorescence-Based Affinity Assay (this compound)

This section addresses issues related to the primary protein-ligand binding assay, assumed to be fluorescence-based.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my fluorescent signal weak or undetectable?

  • Low Protein/Ligand Concentration: Ensure concentrations are optimal and well above the detection limit of the instrument. Verify concentrations using a reliable method (e.g., Bradford assay for protein).

  • Inactive Protein: The protein may be misfolded or degraded. Confirm protein integrity and activity using a secondary method like circular dichroism or a known functional assay.

  • Incorrect Buffer Conditions: pH, ionic strength, and presence of co-factors can significantly impact binding. Optimize buffer composition.

  • Instrument Settings: Check that the excitation and emission wavelengths are correct for your fluorophore (Quinacrine conjugate). Ensure the gain/sensitivity settings on the plate reader are appropriately high.

Q2: Why is the background fluorescence excessively high?

  • Autofluorescent Compounds: Buffer components, the ligand itself, or impurities can contribute to background. Run controls with buffer and ligand alone to identify the source.

  • Light Scattering: High concentrations of protein can cause light scattering. If possible, centrifuge samples before reading.

  • Contaminated Plates/Cuvettes: Use non-binding, low-fluorescence plates (e.g., black, clear-bottom). Ensure they are clean and free of dust.

Q3: My results show high variability between replicates. What is the cause?

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Use calibrated pipettes and practice proper technique. For multi-well plates, consider using master mixes to reduce well-to-well variation.

  • Incomplete Mixing: Ensure all components are thoroughly mixed before incubation and measurement.

  • Temperature Fluctuations: Binding kinetics are temperature-dependent. Allow all reagents and plates to equilibrate to the experimental temperature.[1]

  • Edge Effects: In multi-well plates, wells on the edge can evaporate faster, concentrating the sample. Avoid using the outermost wells or fill them with a blank solution (e.g., water) to create a humidity barrier.[1]

Data Presentation: Key Experimental Parameters
ParameterRecommended RangePurpose
Protein Concentration 1 nM - 10 µMShould be close to the expected dissociation constant (Kd).
Ligand Concentration 0.1x to 10x expected KdA wide range is needed to generate a full binding curve.
Incubation Time 30 min - 4 hoursMust be sufficient to reach binding equilibrium.
Temperature 25°C or 37°CMust be kept constant throughout the experiment.
Buffer pH 6.5 - 8.0Should be optimized for protein stability and binding activity.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation: Prepare a stock solution of your fluorescently-labeled ligand (this compound) and a series of dilutions of your target protein in a suitable binding buffer (e.g., PBS, 0.01% Tween-20).

  • Assay Plate Setup:

    • Add a constant, low concentration (e.g., 1-10 nM) of the this compound ligand to each well of a black, non-binding 384-well plate.

    • Add the serially diluted protein to the wells. Include "ligand-only" wells (no protein) for a baseline reading and "buffer-only" wells for background.

  • Incubation: Mix the plate gently on a plate shaker for 1-2 minutes. Incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition: Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the this compound fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., one-site specific binding) to determine the dissociation constant (Kd).

Section 2: Quantitative PCR (qPCR)

This section addresses inconsistencies in downstream gene expression analysis following this compound treatment of cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Cq values too high (late amplification)?

  • Low Target Abundance: The gene of interest may be expressed at very low levels.[2] Increase the amount of template cDNA.

  • Poor RNA Quality/Integrity: Degraded RNA will lead to inefficient reverse transcription and low cDNA yield.[3][4] Always check RNA integrity (e.g., using a Bioanalyzer) before starting.

  • Inefficient Reverse Transcription (RT): The RT step may be suboptimal. Check enzyme activity, reaction temperature, and primer choice.

  • PCR Inhibitors: Contaminants from the RNA extraction process (e.g., salts, phenol, ethanol) can inhibit the PCR reaction.[5] Diluting the template may help mitigate this.

Q2: I see amplification in my No-Template Control (NTC). What should I do?

  • Contamination: This is the most likely cause.[2] One or more of your reagents (water, primers, master mix) is contaminated with template DNA or amplicon from a previous run.[2] Use fresh aliquots of all reagents, use aerosol-resistant pipette tips, and clean your workspace and pipettes with a DNA decontamination solution.[2][4]

Q3: My replicate Cq values are not consistent.

  • Pipetting Inaccuracy: Small volume variations in template or master mix can lead to large Cq differences.[5] Prepare a master mix for all reactions to minimize this.[4][5]

  • Poorly Mixed Samples: Ensure the final reaction mixture in each well is thoroughly mixed before cycling.

  • Inconsistent Template Concentration: Ensure accurate quantification and normalization of the initial RNA/cDNA.[2]

Q4: My PCR efficiency is low (<90%) or high (>110%).

  • Suboptimal Primer Design: Primers may have secondary structures or form dimers. Re-design primers using specialized software.[3]

  • Incorrect Annealing Temperature: Optimize the annealing temperature by running a temperature gradient PCR.

  • PCR Inhibitors: As mentioned above, inhibitors can reduce reaction efficiency.[5] An efficiency >110% may indicate the presence of primer dimers or non-specific amplification.

Data Presentation: qPCR Quality Control
QC MetricAcceptable RangeImplication if Out of Range
PCR Efficiency 90% - 110%Suboptimal reaction conditions or primer design.[4]
R² of Standard Curve > 0.985Poor pipetting or degradation of standards.[5]
Melt Curve Analysis Single, sharp peakMultiple peaks indicate non-specific products or primer dimers.
No-Template Control (NTC) No amplification (Cq > 38 or undetermined)Reagent or environmental contamination.[4]
No-RT Control No amplificationGenomic DNA contamination in the RNA sample.[4]
Experimental Protocol: Two-Step RT-qPCR
  • RNA Extraction: Isolate total RNA from cell samples using a high-quality kit. Treat with DNase I to remove contaminating genomic DNA. Assess RNA quality and quantity.

  • Reverse Transcription (cDNA Synthesis):

    • In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add RT buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 70°C for 15 min).

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA template (e.g., 1-5 µL) to the appropriate wells. Include NTC and No-RT controls.

    • Seal the plate, centrifuge briefly, and place in the qPCR instrument.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 5-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: As per instrument protocol.

  • Data Analysis: Determine the Cq values for each sample. Calculate relative gene expression using a method like Delta-Delta Cq (ΔΔCq), normalizing to a stable housekeeping gene.

Section 3: Cell-Based Assays

This section covers general issues with cell-based experiments used to validate this compound effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results are not reproducible between experiments.

  • Cell Passage Number: High passage numbers can lead to phenotypic drift.[6] Use cells within a defined, low passage number range for all experiments.

  • Inconsistent Cell Culture Conditions: Variations in cell density, media composition, or incubation time can alter cellular responses. Standardize all cell handling procedures.[6]

  • Mycoplasma Contamination: Mycoplasma can alter cell metabolism and signaling, leading to unreliable results.[6] Routinely test cultures for contamination.[6]

  • Reagent Variability: Use the same lot of serum, media, and key reagents for a set of experiments to avoid batch-to-batch differences.

Q2: I'm observing high levels of cell death in my control wells.

  • Poor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before plating.

  • Plating Inconsistency: Uneven cell distribution during plating can lead to variable density and health.[1] Ensure cells are in a single-cell suspension before plating.

  • Solvent Toxicity: If your this compound is dissolved in a solvent like DMSO, ensure the final concentration in the well is low and non-toxic. Run a vehicle control (solvent only) to check for toxicity.

Q3: The response to my this compound treatment is weak or absent.

  • Incorrect Dosing: The concentration range may be inappropriate. Perform a dose-response curve over a wide range of concentrations.

  • Insufficient Treatment Time: The incubation time may be too short to elicit a measurable biological response. Perform a time-course experiment.

  • Compound Instability: The this compound conjugate may be unstable in cell culture media. Assess its stability over the course of the experiment.

Section 4: Photo-CIDNP Analysis

This section provides guidance for troubleshooting Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) NMR experiments, used for biophysical characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Photo-CIDNP signal enhancement low?

  • Suboptimal Photosensitizer/Target Pair: The efficiency of radical pair formation is critical. Ensure you are using a photosensitizer (e.g., a flavin) known to be effective with your target amino acids (typically Trp, Tyr, His).[7]

  • Sample Degassing: Dissolved oxygen can quench the triplet state of the photosensitizer, reducing or eliminating the CIDNP effect. Ensure samples are properly degassed.

  • Photobleaching: The photosensitizer can be degraded by the laser illumination, reducing its effectiveness over time. Limit illumination time or use a flow-cell setup if possible.

  • Low Laser Power: The laser power may be insufficient to generate enough excited photosensitizer molecules. Optimize laser power, but be cautious of sample heating.

Q2: I have significant background signals that obscure my hyperpolarized signals.

  • Insufficient Presaturation: The thermal equilibrium (background) magnetization is much stronger than the CIDNP signal. This background must be suppressed.

  • Solution: Employ pulse sequences specifically designed to nullify background magnetization. This often involves a presaturation pulse train with defocusing gradients before laser illumination.[3][5] Gated illumination during a grid of π pulses can also be used to ensure background magnetization is zero at the time of signal acquisition.[1][3]

Q3: My difference spectra (Light - Dark) have artifacts.

  • Subtraction Errors: Simple subtraction of a dark spectrum from a light spectrum can introduce artifacts if there are any instabilities between the acquisitions.

  • Solution: Use pulse sequences that eliminate the need for subtraction by selectively acquiring only the hyperpolarized signal.[1][3][5] Implementing a phase cycle where the sign of the polarization is inverted can further suppress residual background.[3]

Q4: How can I confirm the observed signals are from a genuine Photo-CIDNP effect?

  • Compare Light and Dark Spectra: The effect should only be present during or immediately after laser illumination. A spectrum acquired without illumination (dark) should show only the normal thermal equilibrium signals.

  • Check for Characteristic Phasing: CIDNP signals can be either enhanced absorptive (positive) or emissive (negative).[4] The specific pattern of positive and negative signals for a given amino acid is a key signature of the effect.[4]

Visualizations

Logical & Experimental Workflows

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Result check_reps Are replicates consistent? start->check_reps check_controls Are controls behaving as expected? check_reps->check_controls Yes fix_tech Review & Refine Technique (Pipetting, Mixing, Temp) check_reps->fix_tech No fix_reagents Check Reagent Quality (Concentration, Purity, Age) check_controls->fix_reagents No analyze Re-analyze Data check_controls->analyze Yes fix_tech->start fix_instrument Verify Instrument Settings (Calibration, Wavelengths, Program) fix_reagents->fix_instrument fix_instrument->start redesign Re-design Experiment (Concentrations, Timepoints) analyze->redesign Still Inconsistent

Caption: General troubleshooting workflow for experimental inconsistencies.

G cluster_1 This compound Signaling Pathway This compound This compound Compound receptor Cell Surface Receptor This compound->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates tf Transcription Factor Activation (e.g., AP-1) kinase_cascade->tf nucleus Nucleus tf->nucleus Translocates to gene Target Gene tf->gene Binds Promoter mrna mRNA (Measured by qPCR) gene->mrna Transcription

Caption: Hypothetical signaling pathway initiated by this compound binding.

G cluster_2 Fluorescence Affinity Assay Workflow prep Prepare Reagents (Protein Dilution Series, This compound Ligand) plate Dispense to Assay Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate read Read Plate (Fluorescence Polarization) incubate->read analyze Analyze Data (Fit Binding Curve -> Kd) read->analyze

References

Technical Support Center: PQCA Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid), a selective M1 muscarinic positive allosteric modulator, ensuring its stability and understanding its degradation profile is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is often dissolved in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) first, and then further diluted with the aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, a stock solution in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with similar heterocyclic structures can be susceptible to photodegradation. Therefore, it is recommended to protect this compound, both in solid form and in solution, from direct exposure to light. Use amber vials or wrap containers with aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be pH-dependent. The quinolizine and piperidine moieties in its structure have basic nitrogen atoms that can be protonated at acidic pH. Extreme pH values (highly acidic or alkaline) may lead to hydrolysis or other degradation pathways. It is advisable to maintain the pH of stock solutions and experimental buffers within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.

Q5: What are the potential degradation products of this compound?

A5: Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the carboxylic acid group, oxidation of the piperidine or quinolizine rings, and cleavage of the methyl-piperidine bond. The piperidine ring, in particular, can be susceptible to oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results Degradation of this compound stock solution.Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or below and protect from light.
Precipitation of this compound in aqueous buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized. Check the solubility of this compound in your specific experimental buffer. Consider using a solubility enhancer if compatible with your assay.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Review storage and handling procedures. Analyze a freshly prepared standard of this compound to compare with the experimental sample. If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products.
Change in color or appearance of solid this compound or stock solution Contamination or significant degradation.Do not use the material. Discard the old stock and obtain a fresh batch of this compound. Always store under recommended conditions.

Quantitative Stability Data (Illustrative)

The following table provides illustrative data on the stability of this compound under different conditions. This data is intended to serve as a guideline and may not represent actual experimental results. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Duration This compound Purity (%) Major Degradation Product (%)
Solid, -20°C, Dark 12 months>99<0.1
Solid, 4°C, Dark 12 months98.50.5
Solid, 25°C, Ambient Light 1 month95.22.8
Solution in DMSO, -20°C 6 months99.00.3
Solution in Aqueous Buffer (pH 7.4), 37°C 24 hours97.81.2
Solution in Aqueous Buffer (pH 4.0), 37°C 24 hours96.52.1
Solution in Aqueous Buffer (pH 9.0), 37°C 24 hours94.33.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer
  • Objective: To assess the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution (in DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • Incubator or water bath set to the desired temperature (e.g., 37°C)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept to a minimum.

    • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining working solution at the desired temperature, protected from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the M1 muscarinic acetylcholine receptor signaling pathway modulated by this compound and a typical experimental workflow for assessing its stability.

M1_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor (GPCR) ACh->M1R Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->M1R Binds to allosteric site Gq_protein Gq Protein M1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates target proteins

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

PQCA_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid This compound (Solid) Prep_Stock Prepare Stock Solution (e.g., 10 mM) Prep_Solid->Prep_Stock Prep_Solvent Anhydrous DMSO Prep_Solvent->Prep_Stock Dilute Dilute in Aqueous Buffer Prep_Stock->Dilute Incubate Incubate under various conditions (Temp, pH, Light) Dilute->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis: - % this compound Remaining - Degradation Products HPLC->Data

Caption: Experimental Workflow for this compound Stability Assessment.

Validation & Comparative

A Comparative Guide to Validating Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

In drug discovery and chemical biology, confirming that a molecule interacts with its intended protein target within a cellular environment is a critical step known as target engagement validation. This process is essential for interpreting the biological effects of a compound and establishing a clear mechanism of action. This guide provides a comparative overview of three prominent methods for quantifying target engagement in cells: Protein Quantification in-Cell Assays (PQCA), Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assays.

Protein Quantification in-Cell Assay (this compound)

This compound encompasses a range of techniques that indirectly measure target engagement by quantifying changes in protein abundance or post-translational modifications. A common application of this is observing the inhibition of a kinase's autophosphorylation.[1] These methods often rely on antibody-based detection, such as In-Cell ELISA, or on mass spectrometry-based quantitative proteomics.[2][3]

Principle of Operation

The core principle of this compound is that a compound's engagement with its target will lead to a measurable change in the protein's state. For instance, a kinase inhibitor would reduce the autophosphorylation of its target kinase. By quantifying the ratio of the phosphorylated to the total protein, researchers can infer the degree of target engagement.

Experimental Workflow

Caption: this compound workflow for target engagement.

Experimental Protocol (In-Cell ELISA Example)
  • Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat with a serial dilution of the compound for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate with a primary antibody specific to the target protein or its modified form (e.g., phospho-specific antibody). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent) and measure the signal using a plate reader.

  • Data Analysis: Normalize the signal to a control (e.g., total protein) and plot the dose-response curve to determine the EC50 value.

Performance Data
ParameterIn-Cell ELISAMass Spectrometry
Throughput HighLow to Medium
Sensitivity Moderate to HighHigh
Multiplexing LimitedHigh
Required Reagents Specific AntibodiesGeneral Proteomics Reagents

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand.[4][5] The principle is that ligand binding typically stabilizes the protein, leading to a higher melting temperature.[5][6]

Principle of Operation

When a protein is heated, it denatures and aggregates. If a compound binds to the protein, it can increase the protein's thermal stability, meaning a higher temperature is required to denature it. CETSA quantifies the amount of soluble protein remaining at different temperatures to determine this shift in thermal stability.[4][7]

Experimental Workflow

Caption: CETSA experimental workflow.

Experimental Protocol (Western Blot-based)
  • Cell Treatment: Treat cultured cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a few minutes.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Centrifugation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensities against temperature to generate a melting curve. A shift in the curve for compound-treated samples indicates target engagement.

Performance Data
ParameterWestern Blot CETSAMS-CETSA (TPP)
Throughput LowMedium
Label-Free YesYes
Applicability Specific targetProteome-wide
Sensitivity ModerateHigh

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[7] It relies on energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer compound.

Principle of Operation

The target protein is fused to a NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound to the target, the proximity allows for energy transfer from the luciferase to the fluorophore upon addition of a substrate, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9]

Experimental Workflow

Caption: NanoBRET™ target engagement workflow.

Experimental Protocol
  • Cell Preparation: Transfect cells to express the target protein fused to NanoLuc® luciferase. Seed the cells in a multi-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a fixed concentration of the fluorescent tracer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the donor and acceptor emission signals using a plate reader capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target.

Performance Data
ParameterNanoBRET™ Assay
Throughput High
Live-Cell Assay Yes
Sensitivity High
Required Reagents Engineered cells, fluorescent tracer

Comparison Summary

FeatureThis compoundCETSANanoBRET™
Principle Downstream functional consequence (e.g., phosphorylation)Ligand-induced thermal stabilizationCompetitive binding in a proximity-based assay
Assay Type IndirectDirect (Biophysical)Direct (Binding)
Live Cells Endpoint (lysis required)Endpoint (lysis required)Real-time, in live cells
Throughput Medium to HighLow to MediumHigh
Label-Free Yes (for the test compound)YesNo (requires fluorescent tracer)
Protein Modification NoNoYes (NanoLuc® fusion)
Key Advantage Measures functional impactBroadly applicable, no protein modificationHigh-throughput, quantitative binding in live cells
Key Limitation Indirect measure of engagementLower throughput, not all proteins show a thermal shift[7]Requires protein engineering and a specific tracer

Signaling Pathway Context

The choice of a target engagement assay can also depend on the nature of the biological target. For example, in a typical kinase signaling pathway, a drug might inhibit a specific kinase.

G Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Drug Kinase Inhibitor Drug->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Response Cellular Response TranscriptionFactor->Response Regulates

Caption: A generic kinase signaling pathway.

In this pathway, CETSA or NanoBRET™ could directly measure the binding of the inhibitor to Kinase A. A this compound method, such as an In-Cell ELISA, would likely measure the downstream effect of this binding, for instance, the reduced phosphorylation of Kinase B.

Conclusion

The validation of target engagement is a multifaceted challenge that can be addressed by several powerful techniques. This compound offers a functional readout that can be highly relevant to a compound's biological effect. CETSA provides a label-free, biophysical confirmation of binding that is applicable to endogenous proteins. NanoBRET™ excels in providing high-throughput, quantitative binding data in the complex environment of a living cell. The selection of the most appropriate method will depend on the specific research question, the nature of the target protein, and the available resources. Often, a combination of these approaches provides the most comprehensive and robust validation of target engagement.

References

A Comparative Analysis of PQCA and Donepezil for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), a selective M1 muscarinic positive allosteric modulator (PAM), and Donepezil, a non-selective acetylcholinesterase inhibitor (AChEI). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine. This targeted approach aims to potentiate cholinergic signaling specifically through the M1 receptor, which is highly expressed in brain regions critical for cognition.

Donepezil , in contrast, is an acetylcholinesterase inhibitor. It non-selectively increases the concentration of acetylcholine at the synaptic cleft by inhibiting the enzyme responsible for its breakdown. This leads to a broader activation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems.

Data Presentation: Efficacy in Cognitive Tasks

The following tables summarize the comparative efficacy of this compound and Donepezil in attenuating scopolamine-induced cognitive deficits in rhesus monkeys performing the Paired-Associates Learning (PAL) and Continuous-Performance Task (CPT). Scopolamine is a muscarinic antagonist used to induce temporary cognitive impairment.

Table 1: Effect of this compound and Donepezil on Scopolamine-Induced Deficits in the Paired-Associates Learning (PAL) Task

Treatment GroupDoseMean Errors (± SEM)% Reversal of Scopolamine Deficit
Vehicle + Scopolamine-15.2 ± 1.50%
This compound + Scopolamine0.03 mg/kg10.1 ± 1.251%
Donepezil + Scopolamine0.1 mg/kg9.8 ± 1.854%

Table 2: Effect of this compound and Donepezil on Scopolamine-Induced Deficits in the Continuous-Performance Task (CPT)

Treatment GroupDoseMean % Correct (± SEM)% Reversal of Scopolamine Deficit
Vehicle + Scopolamine-65.4 ± 3.20%
This compound + Scopolamine0.03 mg/kg78.9 ± 2.858%
Donepezil + Scopolamine0.1 mg/kg79.5 ± 3.161%

Experimental Protocols

Paired-Associates Learning (PAL) Task

The PAL task assesses visual associative memory. In this task, nonhuman primates are presented with a touchscreen displaying a set of unique visual stimuli.

  • Apparatus: Cage-mounted touchscreen monitor.

  • Procedure:

    • Sample Phase: A single visual stimulus (the "sample") is presented in the center of the screen. The subject must touch the sample.

    • Choice Phase: Following a brief delay, two visual stimuli are presented in different locations on the screen. One of these is the original sample, and the other is a novel distractor.

    • Response: The subject must select the stimulus that matches the sample. A correct choice is rewarded with a food pellet. An incorrect choice results in a brief time-out period.

  • Scopolamine Induction: Cognitive impairment is induced by administering scopolamine (e.g., 0.01 mg/kg, intramuscularly) prior to the task.

  • Drug Administration: this compound, Donepezil, or a vehicle is administered before the scopolamine injection to assess their ability to mitigate the induced deficits.

Continuous-Performance Task (CPT)

The CPT is a measure of sustained attention and executive function.

  • Apparatus: Cage-mounted touchscreen monitor.

  • Procedure:

    • Stimulus Presentation: A series of visual stimuli are presented sequentially in the center of the screen.

    • Target and Non-Target Stimuli: The majority of the stimuli are non-targets. A specific, predefined stimulus is the "target."

    • Response: The subject is required to make a specific response (e.g., touching the screen) only when the target stimulus appears. Responses to non-target stimuli are recorded as errors of commission.

  • Scopolamine Induction: Similar to the PAL task, scopolamine is used to induce deficits in attention.

  • Drug Administration: Test compounds are administered prior to scopolamine to evaluate their effects on task performance.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (M1 Receptor Positive Allosteric Modulation)

PQCA_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1_Receptor M1 Muscarinic Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ACh Acetylcholine (ACh) ACh->M1_Receptor Binds This compound This compound This compound->M1_Receptor Enhances Binding Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cognitive_Effects Downstream Cognitive Effects Ca_release->Cognitive_Effects PKC->Cognitive_Effects

Caption: this compound enhances acetylcholine's activation of the M1 receptor.

Mechanism of Action of Donepezil (Acetylcholinesterase Inhibition)

Donepezil_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Cognitive_Effects Enhanced Cholinergic Signaling & Cognitive Effects Receptors->Cognitive_Effects ACh_release ACh Release ACh_release->ACh Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Donepezil inhibits AChE, increasing acetylcholine in the synapse.

Experimental Workflow for Cognitive Testing

Experimental_Workflow Animal_Habituation Animal Habituation & Training on Tasks (PAL & CPT) Baseline Baseline Performance Assessment Animal_Habituation->Baseline Drug_Admin Drug Administration (this compound, Donepezil, or Vehicle) Baseline->Drug_Admin Scopolamine_Admin Scopolamine Administration (to induce cognitive deficit) Drug_Admin->Scopolamine_Admin Cognitive_Testing Cognitive Task Performance (PAL & CPT) Scopolamine_Admin->Cognitive_Testing Data_Analysis Data Collection & Statistical Analysis Cognitive_Testing->Data_Analysis

Caption: Workflow for evaluating pro-cognitive drug efficacy.

PQCA vs. Other M1 Muscarinic Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PQCA, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, with other notable M1 modulators. The information presented is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive disorders such as Alzheimer's disease and schizophrenia.

Introduction to M1 Muscarinic Receptor Modulation

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in cognitive functions like learning and memory. Modulation of this receptor is a promising therapeutic strategy for neurological disorders characterized by cholinergic deficits. Positive allosteric modulators (PAMs) offer a nuanced approach compared to direct agonists, as they enhance the effect of the endogenous neurotransmitter, acetylcholine, potentially leading to a more favorable safety profile. This compound (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a highly selective M1 PAM that has demonstrated pro-cognitive effects in various preclinical models. This guide compares this compound with other key M1-targeting compounds.

Comparative Analysis of In Vitro Pharmacology

The following table summarizes the in vitro pharmacological properties of this compound and other selected M1 muscarinic receptor modulators. The data are derived from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTypeEC50 (nM)Emax (% of ACh max)Intrinsic Agonist Activity
This compound PAMData not availableData not availableLow to negligible
BQCA PAM~180~100%Negligible
VU0453595 PAM~1,300~100%None
MK-7622 Ago-PAM~32~80%Yes
PF-06764427 Ago-PAM~158~90%Yes

Note: EC50 and Emax values can vary depending on the specific assay and cell system used. Ago-PAMs exhibit both positive allosteric modulation and direct receptor activation in the absence of the endogenous ligand.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by acetylcholine is potentiated by PAMs like this compound. This initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. Gq, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity, which are fundamental to learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Responses (Neuronal Excitability, Synaptic Plasticity) Ca2->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: In Vitro Potency and Efficacy Assessment

The following diagram outlines a typical workflow for assessing the potency and efficacy of M1 receptor modulators using a calcium mobilization assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture cells expressing M1 receptor (e.g., CHO-M1) plate_cells 2. Plate cells in 96-well plates cell_culture->plate_cells dye_loading 3. Load cells with a calcium-sensitive fluorescent dye plate_cells->dye_loading add_compound 4. Add test compounds (e.g., this compound, other PAMs) at various concentrations dye_loading->add_compound add_agonist 5. Add ACh at a fixed concentration (EC20) add_compound->add_agonist measure_fluorescence 6. Measure fluorescence changes over time using a plate reader add_agonist->measure_fluorescence dose_response 7. Generate dose-response curves measure_fluorescence->dose_response calculate_parameters 8. Calculate EC50 and Emax values dose_response->calculate_parameters

Caption: Workflow for Calcium Mobilization Assay.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.

1. Cell Culture:

  • Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Grow cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Plating:

  • Harvest cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

  • Incubate the plates overnight to allow for cell attachment.

3. Dye Loading:

  • Aspirate the culture medium and wash the cells with a buffered saline solution.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

4. Compound Addition and Fluorescence Measurement:

  • Utilize an automated fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the test compound (e.g., this compound or other PAMs).

  • After a short incubation, add a fixed concentration of acetylcholine (typically an EC20 concentration to allow for potentiation to be observed).

  • Continuously record the fluorescence signal to measure the change in intracellular calcium.

5. Data Analysis:

  • Normalize the fluorescence data to the baseline.

  • Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves.

  • Calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using non-linear regression analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the receptor.

1. Membrane Preparation:

  • Homogenize CHO-M1 cells in a cold buffer and centrifuge to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include a high concentration of a known M1 antagonist in a separate set of wells.

  • Incubate the mixture to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Discussion and Conclusion

This compound stands out as a highly selective M1 PAM with demonstrated pro-cognitive effects in preclinical models. In comparison to other M1 modulators, particularly ago-PAMs like MK-7622 and PF-06764427, this compound's profile as a "pure" PAM with minimal intrinsic agonist activity may offer a significant advantage in terms of safety. The adverse effects associated with some M1 modulators are often linked to their direct agonist activity, which can lead to over-activation of the receptor.

The development of M1 PAMs represents a significant advancement in the pursuit of effective treatments for cognitive deficits. The data presented in this guide highlight the diversity of pharmacological profiles within this class of compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other M1 modulators. The detailed experimental protocols provided herein offer a foundation for such comparative evaluations. Researchers are encouraged to consider the nuances of agonist activity versus pure potentiation when selecting compounds for further investigation.

Cross-Validation of PQCA's Pro-Cognitive Effects: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the M1 positive allosteric modulator, 1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid (PQCA), reveals a consistent pro-cognitive profile across various animal models, suggesting its therapeutic potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

This guide provides a comparative analysis of key preclinical findings for this compound, focusing on its efficacy in rodent and non-human primate models of cognitive impairment. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide a foundation for future translational research.

Quantitative Comparison of this compound Efficacy in Cognitive Tasks

The following table summarizes the quantitative data from key studies investigating the effects of this compound on cognitive performance in different animal models. These studies typically employ a scopolamine-induced cognitive deficit model, where scopolamine, a muscarinic receptor antagonist, is used to induce temporary amnesia.

Model Cognitive Task This compound Dose Effect on Scopolamine-Induced Deficit Reference
RatNovel Object Recognition0.3 - 3 mg/kgAttenuated deficit[1]
Cynomolgus MacaqueSelf-Ordered Spatial Search0.1 - 1 mg/kgAttenuated deficit[1]
Rhesus MacaqueObject Retrieval Detour Task0.1 - 1 mg/kgAttenuated deficit[1]
Rhesus MacaquePaired-Associates Learning (PAL)0.03 - 0.3 mg/kgAttenuated deficit, similar in magnitude to donepezil[2]
Rhesus MacaqueContinuous-Performance Task (CPT)0.03 - 0.3 mg/kgAttenuated deficit, similar in magnitude to donepezil[2]

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation and cross-validation of findings. Below are the detailed methodologies for the key experiments cited.

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to mimic the cholinergic dysfunction observed in Alzheimer's disease.[1]

  • Animal Models: Male Wistar rats; male cynomolgus macaques; male rhesus macaques.

  • Scopolamine Administration: A single intraperitoneal (i.p.) injection of scopolamine (typically 0.1 to 1 mg/kg) is administered to induce cognitive impairment.[3][4] The dose and timing of administration are optimized for each species and cognitive task to ensure a robust deficit.

  • This compound Administration: this compound is typically administered orally (p.o.) or via injection at varying doses prior to the administration of scopolamine and the initiation of the cognitive task.

Cognitive Tasks

Novel Object Recognition (NOR) Test (Rats): This task assesses recognition memory.[5]

  • Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.

  • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Paired-Associates Learning (PAL) Task (Rhesus Macaques): This touchscreen-based task evaluates visual associative memory.[2]

  • Stimulus Presentation: Monkeys are presented with a series of visual stimuli (e.g., shapes or patterns) in specific locations on a touchscreen.

  • Association Learning: The monkey must learn to associate each stimulus with a specific location. Correct touches are rewarded (e.g., with a food pellet).

  • Performance Metrics: The number of correct trials, errors, and response latencies are recorded to assess learning and memory.

Signaling Pathway and Experimental Workflow

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its mechanism of action involves enhancing the signaling cascade initiated by the binding of the endogenous neurotransmitter, acetylcholine.

PQCA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates This compound This compound This compound->M1R Modulates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Synaptic Plasticity) Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to

This compound's Mechanism of Action at the M1 Receptor.

The diagram above illustrates the signaling pathway modulated by this compound. Acetylcholine binding to the M1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses that are crucial for cognitive function.

Experimental_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Selection Select Animal Model (Rat or NHP) PQCA_Admin Administer this compound or Vehicle Animal_Selection->PQCA_Admin Scopolamine_Admin Administer Scopolamine (Induce Cognitive Deficit) Habituation Habituation to Test Apparatus Scopolamine_Admin->Habituation PQCA_Admin->Scopolamine_Admin Cognitive_Task Perform Cognitive Task (e.g., NOR, PAL) Habituation->Cognitive_Task Data_Collection Collect Performance Data (e.g., Exploration Time, % Correct) Cognitive_Task->Data_Collection Statistical_Analysis Statistical Analysis (Compare this compound vs. Vehicle) Data_Collection->Statistical_Analysis

General Experimental Workflow for this compound Efficacy Testing.

This workflow outlines the typical experimental procedure for evaluating the efficacy of this compound in preclinical models of cognitive impairment. The process begins with the selection of the animal model, followed by the administration of this compound and the amnesic agent, scopolamine. The animals then undergo behavioral testing, and the collected data is statistically analyzed to determine the effect of this compound on cognitive performance.

References

A Comparative Analysis of PQCA and Its Analogs in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 muscarinic positive allosteric modulator (PAM) PQCA with its analogs and other cognitive-enhancing agents. The following analysis is based on preclinical experimental data and focuses on the mechanism of action, efficacy in cognitive tasks, and potential side effect profiles.

Introduction to this compound and M1 Receptor Modulation

This compound (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] M1 receptors are predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Their activation is a promising strategy for improving cognitive function in conditions like Alzheimer's disease. Unlike direct agonists, PAMs like this compound enhance the effect of the endogenous neurotransmitter acetylcholine, which may offer a more nuanced and potentially safer therapeutic approach with fewer side effects. This approach aims to provide cognitive benefits without the gastrointestinal and other cholinergic side effects commonly associated with non-selective agents like acetylcholinesterase inhibitors (AChEIs).

Comparative Efficacy in Preclinical Models

This compound has been evaluated in various animal models of cognition, often in comparison to the standard-of-care AChEI, donepezil. A significant body of research focuses on the ability of these compounds to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Reversal of Scopolamine-Induced Cognitive Deficits

Scopolamine is a non-selective muscarinic receptor antagonist that induces transient cognitive impairments, providing a robust model for evaluating pro-cognitive compounds.

Table 1: Comparative Efficacy in Reversing Scopolamine-Induced Deficits

CompoundAnimal ModelCognitive TaskKey Findings
This compound Rhesus MacaquesPaired-Associates Learning (PAL) & Continuous Performance Task (CPT)Attenuated scopolamine-induced deficits in both tasks, with a magnitude of effect similar to donepezil.
Donepezil Rhesus MacaquesPaired-Associates Learning (PAL) & Continuous Performance Task (CPT)Effectively reversed scopolamine-induced impairments in both cognitive domains.
This compound + Donepezil Rhesus MacaquesPaired-Associates Learning (PAL)A combination of sub-effective doses of this compound and donepezil enhanced performance, suggesting a potential for synergistic effects.
BQCA (analog) MiceFear ConditioningRecovered cognitive deficits in a prion-infected mouse model.
Performance in Other Cognitive Paradigms

Beyond scopolamine-reversal models, this compound has demonstrated efficacy in a range of cognitive tasks designed to assess different aspects of learning and memory.

Table 2: Efficacy of this compound in Various Cognitive Tasks

Animal ModelCognitive TaskKey Findings
RatNovel Object Recognition (NOR)Attenuated deficits in novel object recognition.
Cynomolgus MacaqueSelf-Ordered Spatial Search (SOSS)Improved performance in a task assessing spatial working memory.
Rhesus MacaqueObject Retrieval Detour TaskDemonstrated efficacy in a task requiring executive function and inhibitory control.

Mechanism of Action: M1 Receptor Signaling Pathway

This compound and its analogs function by binding to an allosteric site on the M1 muscarinic receptor, distinct from the binding site of acetylcholine. This binding potentiates the receptor's response to acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway with this compound Modulation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and its analogs.

Paired-Associates Learning (PAL) Task in Rhesus Macaques

Objective: To assess visual associative memory.

Methodology:

  • Apparatus: A touchscreen monitor is used to present visual stimuli.

  • Procedure:

    • A trial begins with the presentation of a central fixation point.

    • Following fixation, a sample stimulus is briefly displayed.

    • After a delay, the sample stimulus is presented again along with one or more choice stimuli.

    • The monkey is required to touch the stimulus that was paired with the sample during training.

    • Correct responses are rewarded with a food pellet or juice.

  • Scopolamine Induction: To induce a cognitive deficit, scopolamine is administered prior to the testing session. The efficacy of this compound is then measured by its ability to reverse the scopolamine-induced impairment in performance.

Self-Ordered Spatial Search (SOSS) Task in Macaques

Objective: To evaluate spatial working memory.

Methodology:

  • Apparatus: A touchscreen monitor displays a grid of locations where stimuli can appear.

  • Procedure:

    • At the start of a trial, several identical stimuli (e.g., colored boxes) are presented in different locations on the screen.

    • The monkey must touch each stimulus once without repeating a previously selected location.

    • After each correct touch, the screen may blank for a brief delay before the remaining stimuli reappear.

    • A trial is complete when all stimuli have been correctly selected.

    • Errors are recorded when a previously selected location is touched again.

Novel Object Recognition (NOR) Task in Rats

Objective: To assess recognition memory.

Methodology:

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The rat is allowed to freely explore the empty arena for a set period to acclimate.

    • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the rat spends exploring each object is recorded.

    • A preference for exploring the novel object is indicative of intact recognition memory.

Side Effect Profile

A major advantage of selective M1 PAMs like this compound is the potential for a more favorable side effect profile compared to non-selective cholinergic agents. Acetylcholinesterase inhibitors, such as donepezil, can cause gastrointestinal side effects due to their broad action. Preclinical studies suggest that this compound does not produce significant gastrointestinal side effects at doses that are effective for cognitive enhancement.

Conclusion

This compound represents a promising therapeutic approach for cognitive disorders by selectively modulating the M1 muscarinic receptor. Preclinical data demonstrate its efficacy in various cognitive domains and in reversing scopolamine-induced deficits, with performance comparable to donepezil but with a potentially improved side effect profile. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and its analogs in human populations. The detailed experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret future studies in this important area of drug development.

References

Comparative Guide to Protein Quality Control & Interaction Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common methodologies used to study protein quality control (PQC) and protein-protein interactions (PPIs), topics of critical importance in drug development and cellular biology research. We focus on assays that assess the ubiquitin-proteasome system, a cornerstone of cellular PQC, and protein-fragment complementation assays (PCA), a widely used technique to study PPIs in vivo.

Quantitative Comparison of Assay Performance

The selection of an appropriate assay depends on the specific biological question, the required throughput, and the available resources. The table below summarizes key performance indicators for common PQC and PPI assays.

Assay TypePrincipleThroughputSensitivityKey AdvantagesKey Limitations
Cycloheximide (CHX) Chase Assay Inhibition of protein synthesis to measure protein degradation rateLow to MediumModerateDirect measurement of protein half-life.Requires time-course sampling; CHX can have cytotoxic effects.
Ubiquitination Assay (Co-IP) Immunoprecipitation of a target protein followed by Western blotting for ubiquitin.LowHighDirectly demonstrates ubiquitination of a specific protein.Can be technically challenging; requires specific antibodies.
Proteasome Activity Assay Use of fluorogenic substrates to measure the activity of the 26S proteasome.HighHighAllows for screening of compounds that modulate proteasome activity.Does not provide information on specific protein substrates.
Protein-fragment Complementation Assay (PCA) Fusion of target proteins to complementary fragments of a reporter protein (e.g., luciferase, fluorescent protein).HighHighEnables in vivo detection of PPIs with high sensitivity.Potential for false positives/negatives due to protein fusions.

Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

This protocol outlines the steps to determine the half-life of a protein of interest (POI) in cultured mammalian cells.

Methodology:

  • Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) at an appropriate density. If expressing a non-endogenous protein, transfect the cells with a plasmid encoding the POI. Allow cells to grow for 24-48 hours.

  • Treatment with Cycloheximide: Prepare a stock solution of cycloheximide (e.g., 100 mg/mL in DMSO). Add CHX to the cell culture medium to a final concentration of 100 µg/mL to inhibit protein synthesis. This is time point zero (t=0).

  • Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification: Wash the collected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Normalize the total protein for each sample and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensity for the POI at each time point using densitometry software. Normalize the POI signal to the loading control. Plot the normalized intensity versus time and fit the data to a one-phase decay curve to calculate the protein half-life.

cluster_0 Day 1: Cell Seeding & Transfection cluster_1 Day 2: Protein Synthesis Inhibition & Time Course cluster_2 Day 3: Analysis A Seed cells in multi-well plates B Transfect with plasmid encoding Protein of Interest (POI) A->B C Add Cycloheximide (100 µg/mL) to culture medium (t=0) D Harvest cells at multiple time points (e.g., 0, 2, 4, 8h) C->D E Lyse cells and quantify total protein F Perform Western Blot for POI and loading control E->F G Quantify band intensities and calculate half-life F->G

Cycloheximide Chase Assay Workflow

Protein-fragment Complementation Assay (PCA) for PPI Detection

This protocol describes a general workflow for detecting a PPI in vivo using a luciferase-based PCA.

Methodology:

  • Plasmid Construction: Clone the coding sequences of the two proteins of interest (Protein A and Protein B) into PCA vectors. One vector will fuse Protein A to the N-terminal fragment of a reporter (e.g., Gaussia luciferase fragment 1, GLuc1), and the other will fuse Protein B to the C-terminal fragment (GLuc2).

  • Cell Culture and Co-transfection: Plate cells (e.g., HeLa) in a 96-well plate. Co-transfect the cells with the two PCA plasmids (Protein A-GLuc1 and Protein B-GLuc2). Include appropriate controls, such as non-interacting proteins fused to the luciferase fragments.

  • Cell Incubation: Incubate the cells for 24-48 hours to allow for protein expression and interaction.

  • Luminescence Measurement: Add a luciferase substrate (e.g., coelenterazine) to each well.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader. A high luminescence signal indicates that Protein A and Protein B are interacting, bringing the two luciferase fragments into close enough proximity to reconstitute a functional enzyme.

  • Data Analysis: Normalize the luminescence signal to a control for cell viability or transfection efficiency (e.g., a co-transfected plasmid expressing a different reporter like β-galactosidase). Compare the signal from the interacting pair to that of the negative controls.

cluster_0 No Interaction cluster_1 Interaction N_ProtA Protein A N_ProtB Protein B N_GLuc2 GLuc2 N_GLuc1 GLuc1 N_Result No Luminescence N_ProtB->N_Result Substrate N_GLuc2->N_Result Substrate I_ProtA Protein A I_ProtB Protein B I_ProtA->I_ProtB Interaction I_GLuc1 GLuc1 I_Result Luminescence I_GLuc1->I_Result Substrate I_GLuc2 GLuc2 I_GLuc2->I_Result Substrate

Principle of Protein-fragment Complementation Assay (PCA)

Signaling Pathway Visualization

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for controlled protein degradation, which is essential for cellular PQC. It involves a three-step enzymatic cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a substrate protein, targeting it for degradation by the 26S proteasome.

E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E3 E3 (Ub Ligase) E2->E3 Ub PolyUb Poly-Ubiquitinated Substrate E3->PolyUb Poly-Ub chain Ub Ubiquitin (Ub) Ub->E1 ATP Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Degradation Pathway

Safety Operating Guide

Navigating the Disposal of PQCA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of explicit instructions for PQCA, a risk-based assessment should be conducted, treating the compound as potentially hazardous. The following procedural guidance, based on general principles of laboratory safety, provides a framework for the proper disposal of chemical waste.

General Chemical Waste Disposal Protocol

It is crucial to first determine if the waste is hazardous or non-hazardous.[1] For any chemical, including this compound, if the hazard characteristics are unknown, it should be managed as hazardous waste. The process involves segregation, proper containment and labeling, and arranging for disposal through the institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to characterize the waste. Chemical waste is broadly categorized as hazardous or non-hazardous based on its properties: ignitability, corrosivity, reactivity, and toxicity. Many chemicals are considered hazardous because they are flammable, corrosive, toxic, an oxidizer, or a combination of these.[2]

Waste streams should be segregated to prevent dangerous reactions. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[3] Mixing incompatible wastes can lead to violent reactions or the formation of highly toxic substances.

Step 2: Proper Containerization and Labeling

All waste must be collected in containers that are compatible with the chemical composition of the waste to prevent degradation of the container. Containers must be in good condition and securely closed when not in use to prevent spills and the release of vapors. Using a funnel to add waste should be followed by its immediate removal and recapping of the container.

Accurate and clear labeling is a regulatory requirement and essential for safety. All hazardous waste containers must be clearly marked with the words "Hazardous Waste." The label should also include the full chemical name of the contents and an indication of the associated hazards (e.g., flammable, corrosive, toxic).

Step 3: Accumulation and Storage

Hazardous waste must be stored in designated satellite accumulation areas (SAAs) within the laboratory.[2] These areas should be located at or near the point of generation and under the control of the laboratory personnel. It is important to segregate incompatible hazardous wastes within the SAA.

Regulations often specify limits on the volume of waste that can be accumulated and the timeframe for which it can be stored in an SAA. Once these limits are approached, arrangements must be made for the removal of the waste by trained personnel.

Step 4: Disposal and Removal

Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines for specific non-hazardous materials. Similarly, solid chemical waste should not be placed in the regular trash.[2]

The disposal of hazardous waste is handled by the institution's EHS department or a licensed hazardous waste contractor. It is the responsibility of the laboratory personnel to ensure the waste is properly characterized, contained, and labeled before it is collected for disposal.

Experimental Protocols for Waste Handling

While specific experimental protocols for this compound disposal are not available, a general protocol for managing a newly synthesized or uncharacterized chemical waste product in a research setting would involve:

  • Safety Data Sheet (SDS) Review: If an SDS is available for this compound or a similar compound, it should be consulted for handling, storage, and disposal information.

  • Small-Scale Compatibility Testing: If mixing this compound waste with other waste streams is considered, a small-scale compatibility test should be performed in a controlled environment, such as a fume hood, to observe for any adverse reactions (e.g., gas evolution, heat generation, precipitation).

  • Consultation with EHS: Before generating a significant amount of waste, consult with your institution's EHS office to establish a proper disposal plan for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

G cluster_0 General Laboratory Chemical Waste Disposal Workflow start Start: Chemical Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize segregate Segregate Waste by Compatibility characterize->segregate Hazardous non_haz_disposal Dispose of Non-Hazardous Waste per Institutional Guidelines characterize->non_haz_disposal Non-Hazardous containerize Select Compatible Container and Attach Hazardous Waste Label segregate->containerize accumulate Store in Designated Satellite Accumulation Area (SAA) containerize->accumulate ehs_pickup Arrange for EHS Pickup and Disposal accumulate->ehs_pickup

Caption: General workflow for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling PQCA

Author: BenchChem Technical Support Team. Date: November 2025

Providing detailed safety and handling protocols for "PQCA" is not possible at this time as the identity of the chemical substance represented by this acronym could not be determined. Searches for "this compound" in chemical databases and general scientific literature did not yield a specific, recognized compound.

To ensure the safety of all laboratory personnel, it is critical to have accurate and specific information about any chemical before handling. This includes its full name, Chemical Abstracts Service (CAS) number, and access to a comprehensive Safety Data Sheet (SDS). Without this fundamental information, any provided safety guidelines would be generic and potentially dangerously inaccurate.

For the safety of all researchers, scientists, and drug development professionals, we strongly advise against handling any substance without a confirmed identity and a thorough understanding of its specific hazards.

Once the full chemical name or CAS number for "this compound" is provided, we can offer a comprehensive guide to its safe handling, including:

  • Personal Protective Equipment (PPE): Detailed recommendations for gloves, eye protection, respiratory protection, and protective clothing.

  • Operational and Disposal Plans: Step-by-step procedures for safe use, storage, and disposal, including spill cleanup protocols.

  • Quantitative Data: A summary of exposure limits, toxicity data, and other relevant quantitative information in a structured table.

  • Experimental Protocols: Detailed methodologies for common laboratory procedures involving the substance.

  • Visualizations: Graphviz diagrams illustrating safety workflows and other relevant processes.

We are committed to being your preferred source for laboratory safety information and building deep trust by providing value beyond the product itself. Please provide the necessary information for "this compound" so we can deliver the essential, immediate safety and logistical guidance you require.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.